Product packaging for Ginnol(Cat. No.:CAS No. 2606-50-0)

Ginnol

Cat. No.: B1258068
CAS No.: 2606-50-0
M. Wt: 424.8 g/mol
InChI Key: CPGCVOVWHCWVTP-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-nonacosan-10-ol is the (S)-enantiomer of nonacosan-10-ol. It is an enantiomer of a (R)-nonacosan-10-ol.
Ginnol has been reported in Spiraea formosana, Crataegus pinnatifida, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H60O B1258068 Ginnol CAS No. 2606-50-0

Properties

IUPAC Name

(10S)-nonacosan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H60O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h29-30H,3-28H2,1-2H3/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGCVOVWHCWVTP-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC[C@H](CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2606-50-0
Record name Ginnol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2606-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Celidoniol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CELIDONIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O3O05K5Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ginsenol: A Technical Guide to its Natural Source, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenol is a bioactive sesquiterpene alcohol of significant interest in pharmacological and neurobiological research.[1] First isolated from the roots of Panax ginseng, this natural product is primarily investigated for its potential neuromodulatory and cytoprotective effects.[1] Preliminary studies suggest its activity may be linked to the positive modulation of key neurotransmitter receptors, including GABA_A receptors, making it a subject of study in models of anxiety and sleep disorders. Furthermore, research into ginsenol-like compounds has revealed potent antiviral activity, particularly against the H1N1 influenza virus.[2][3] This guide provides a comprehensive overview of the natural source, discovery, and available technical data on Ginsenol, including its physicochemical properties, proposed biosynthetic pathway, and established experimental protocols for its extraction and analysis.

Natural Source and Discovery

Physicochemical Properties

A summary of the key physicochemical properties of Ginsenol is presented in Table 1. This data is crucial for its detection, isolation, and in the planning of further chemical modifications or formulations.

PropertyValueSource
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol [4]
IUPAC Name (1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol
CAS Number 117591-80-7[4]
Class Tertiary Alcohol[7]
Appearance Not specified in search results-
Solubility Not specified in search results-

Biosynthesis

While the specific biosynthetic pathway for ginsenol is not explicitly detailed in the provided search results, it is a sesquiterpenoid, and its biosynthesis is understood to be part of the broader terpenoid synthesis pathway in Panax ginseng. The biosynthesis of ginsenosides, the major bioactive components of ginseng, provides a well-studied framework for understanding the formation of ginsenol's backbone.[8][9][10] This pathway begins with the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[8][10]

The following Graphviz diagram illustrates the general upstream pathway leading to the formation of the triterpenoid skeletons of ginsenosides, which shares common precursors with sesquiterpenoids like ginsenol.

Ginsenoside_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastid) cluster_downstream Downstream Terpenoid Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa Acetoacetyl-CoA thiolase, HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR (Rate-limiting) ipp_dmpp_mva IPP / DMAPP mevalonate->ipp_dmpp_mva MVK, PMVK, MVD fpp Farnesyl Pyrophosphate (FPP) ipp_dmpp_mva->fpp Farnesyl Diphosphate Synthase (FPS) pyruvate_g3p Pyruvate + G3P dxp DXP pyruvate_g3p->dxp DXS mep MEP dxp->mep DXR ipp_dmpp_mep IPP / DMAPP mep->ipp_dmpp_mep ipp_dmpp_mep->fpp Farnesyl Diphosphate Synthase (FPS) squalene Squalene fpp->squalene Squalene Synthase (SS) sesquiterpenoid Sesquiterpenoid Precursors (Ginsenol Precursors) fpp->sesquiterpenoid oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase (SE) triterpenoid Dammarenediol-II / β-amyrin (Ginsenoside Precursors) oxidosqualene->triterpenoid DDS / β-AS

General upstream biosynthesis of terpenoid precursors in Panax ginseng.

Experimental Protocols

Extraction of Ginsenol and Related Compounds from Panax ginseng

A variety of methods have been developed for the extraction of ginsenosides and other bioactive compounds from ginseng, which are applicable for the extraction of ginsenol. The choice of method can influence the yield and purity of the target compounds.

4.1.1. Solvent Extraction Methods

  • Methanol and Ethanol Extraction: These are common solvents for broad-spectrum phytochemical extraction from ginseng.[1] 100% methanol has shown high extraction efficiency for certain compounds.[1] Aqueous ethanol (around 70%) is also highly effective.[1]

    • Protocol:

      • Air-dry and powder the root material of Panax ginseng.

      • Suspend the powdered material in the chosen solvent (e.g., 70% ethanol).

      • Perform extraction using one of the following methods:

        • Sonication: Sonicate the mixture at room temperature.[11]

        • Refluxing: Reflux the mixture at a controlled temperature (e.g., 60°C).[11]

        • Soxhlet Extraction: Conduct continuous extraction in a Soxhlet apparatus at 80-90°C for 20-24 hours.[1][12][13]

      • Filter the extract to remove solid plant material.

      • Concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Pressurized Liquid Extraction (PLE): This method utilizes elevated temperatures and pressures to enhance extraction efficiency.

    • Protocol:

      • Mix powdered ginseng with a dispersing agent.

      • Pack the mixture into the extraction cell.

      • Perform extraction with a solvent such as aqueous ethanol (e.g., 88.64%) at elevated temperature (e.g., 105.98°C) and pressure (e.g., 1,500 psi) for a defined static time (e.g., 28.77 minutes).[1]

4.1.2. Advanced Extraction Methods

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2, often with a modifier like an organic solvent, for extraction. It offers the advantage of being a "green" solvent and allows for selective extraction by tuning pressure and temperature.[14]

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process.[12]

  • Ultrasound-Assisted Extraction (UAE): Ultrasonic waves are used to disrupt cell walls and enhance solvent penetration.[12]

The following diagram illustrates a general workflow for the extraction and isolation of Ginsenol.

Extraction_Isolation_Workflow start Powdered Panax ginseng Root extraction Extraction (e.g., Solvent, SFE, MAE, UAE) start->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., with n-butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction chromatography Column Chromatography (e.g., Silica Gel, Macroporous Resin) butanol_fraction->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_ginsenol Pure Ginsenol hplc->pure_ginsenol

References

An In-depth Technical Guide to the Ginsenoside Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ginsenosides, a class of triterpenoid saponins, are the principal bioactive compounds responsible for the pharmacological properties of ginseng (Panax species). A comprehensive understanding of their biosynthetic pathway is crucial for the metabolic engineering of these high-value compounds for pharmaceutical applications. This technical guide provides an in-depth overview of the ginsenoside biosynthetic pathway, including the key enzymes, intermediates, and regulatory networks. It presents quantitative data on ginsenoside distribution, detailed experimental protocols for their analysis, and visual representations of the core pathways to facilitate further research and development in this field.

The Ginsenoside Biosynthetic Pathway

Ginsenosides are synthesized via the isoprenoid pathway, starting from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are generated through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.[1][2][3] The MVA pathway is considered the primary contributor to ginsenoside biosynthesis.[1][4]

The pathway proceeds through several key stages:

  • Formation of Squalene: IPP and DMAPP are converted to farnesyl pyrophosphate (FPP), and two molecules of FPP are condensed to form squalene by squalene synthase (SS).[5]

  • Cyclization of Squalene: Squalene is oxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[1][5] This intermediate is a critical branch point.

  • Formation of Triterpene Skeletons: 2,3-oxidosqualene is cyclized by specific oxidosqualene cyclases (OSCs) to form the dammarane-type skeletons (protopanaxadiol and protopanaxatriol) or the oleanane-type skeleton (β-amyrin).[3][6] Dammarenediol-II synthase (DDS) and β-amyrin synthase (β-AS) are key enzymes in this step.[3][7]

  • Hydroxylation and Glycosylation: The triterpene skeletons undergo a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and subsequent glycosylation by UDP-glycosyltransferases (UGTs), leading to the vast diversity of ginsenosides.[1][2][6]

Visualization of the Ginsenoside Biosynthetic Pathway

The following diagram illustrates the core steps in the biosynthesis of ginsenosides.

Ginsenoside_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_terpenoid Terpenoid Backbone Biosynthesis cluster_triterpene Triterpene Skeleton Formation & Modification Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SE Protopanaxadiol Protopanaxadiol (PPD) Oxidosqualene->Protopanaxadiol DDS Beta_Amyrin β-Amyrin Oxidosqualene->Beta_Amyrin β-AS Protopanaxatriol Protopanaxatriol (PPT) Protopanaxadiol->Protopanaxatriol CYP716A53v2 (PPD 6-hydroxylase) PPD_Ginsenosides PPD-type Ginsenosides Protopanaxadiol->PPD_Ginsenosides UGTs PPT_Ginsenosides PPT-type Ginsenosides Protopanaxatriol->PPT_Ginsenosides UGTs Oleanane_Ginsenosides Oleanane-type Ginsenosides (Ro) Beta_Amyrin->Oleanane_Ginsenosides CYP450s, UGTs

Figure 1: Ginsenoside Biosynthetic Pathway.

Regulation of Ginsenoside Biosynthesis

The biosynthesis of ginsenosides is intricately regulated by various signaling molecules, primarily phytohormones such as jasmonates (JA) and abscisic acid (ABA), which are often involved in plant stress responses.

Jasmonate Signaling

Jasmonic acid and its derivatives, such as methyl jasmonate (MeJA), are potent elicitors of ginsenoside production.[8][9] The signaling cascade involves the activation of transcription factors (TFs) like MYC2, WRKY, and AP2/ERF, which in turn upregulate the expression of key biosynthetic genes, including those encoding squalene synthase (SS) and squalene epoxidase (SE).[8][10] The enzyme PgJAR1 facilitates the formation of the bioactive conjugate JA-Ile, which activates the JA signaling pathway, leading to increased ginsenoside accumulation.[11]

Abscisic Acid Signaling

Abscisic acid also plays a positive regulatory role in ginsenoside biosynthesis, particularly under conditions of drought stress.[12][13] ABA treatment has been shown to enhance the accumulation of ginsenosides and upregulate the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a key enzyme in the MVA pathway.[12][14]

Visualization of Regulatory Signaling Pathways

The following diagram depicts the signaling pathways that regulate ginsenoside biosynthesis.

Regulatory_Pathways Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Stress->JA Induces ABA Abscisic Acid (ABA) Stress->ABA Induces JAR1 PgJAR1 JA->JAR1 ABA_Receptor ABA Receptor ABA->ABA_Receptor JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor MYC2 MYC2/WRKY/AP2/ERF Transcription Factors JAZ->MYC2 Represses COI1->JAZ Degradation Biosynthetic_Genes Ginsenoside Biosynthetic Genes (HMGR, SS, SE, DDS, CYPs, UGTs) MYC2->Biosynthetic_Genes Upregulates ABA_TFs ABA-responsive Transcription Factors ABA_Receptor->ABA_TFs Activates ABA_TFs->Biosynthetic_Genes Upregulates Ginsenosides Ginsenoside Accumulation Biosynthetic_Genes->Ginsenosides Leads to

Figure 2: Signaling Pathways Regulating Ginsenoside Biosynthesis.

Quantitative Data on Ginsenoside Content

The concentration of ginsenosides varies significantly depending on the Panax species, the specific plant organ, and the age of the plant. The fine roots generally contain the highest concentrations of total ginsenosides.[15]

Table 1: Ginsenoside Content in Different Tissues of Panax ginseng and Panax quinquefolius

Plant PartSpeciesMajor GinsenosidesTotal Ginsenoside Content (mg/g dry weight)Reference
Fine RootP. ginsengRb1, mRb1, Re, Rg1142.49 ± 1.14[15]
Fine RootP. quinquefoliusRb1, Re115.69 ± 3.51[15]
Main RootP. ginsengRb1, Rg1, mRb1, Re63[3]
Main RootP. quinquefoliusRb1, mRb1, Re, Rg176[3]
RhizomeP. ginseng-142.4[3]
RhizomeP. quinquefolius-107[3]
LeafP. ginsengRe, Rd, mRd, Rg192[3]
LeafP. quinquefoliusRe, p-F11, mRb2, Rg137[3]
StemP. ginsengRe, Rg1, mRd8.6[3]
StemP. quinquefolius-13[3]

Table 2: Content of Specific Ginsenosides in 4-Year-Old Panax quinquefolius Roots

GinsenosideContent in Ontario-grown (mg/g)Content in British Columbia-grown (mg/g)Reference
Rb15637
Re2115

Experimental Protocols

Extraction of Ginsenosides from Plant Material

This protocol describes a general method for the extraction of ginsenosides for subsequent analysis.

Materials:

  • Dried and powdered plant material (e.g., roots, leaves)

  • 70% (v/v) Methanol

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 200 mg of the fine powder of the plant material.

  • Add 2 mL of 70% (v/v) methanol.

  • Perform ultrasonic extraction for 30 minutes at 50°C.[16]

  • Centrifuge the sample at 13,500 rpm for 5 minutes.[16]

  • Filter the supernatant through a 0.22 µm syringe filter.[16]

  • The filtrate is now ready for analysis by UPLC-QTOF/MS or HPLC.

Quantification of Ginsenosides by HPLC

This protocol provides a method for the quantification of ginsenosides in red ginseng powder.

Materials:

  • Red ginseng powder

  • 50% (v/v) Methanol

  • Centrifugal tubes (15 mL)

  • Ultrasonic bath

  • Centrifuge

  • 0.2 µm syringe filters

  • HPLC system with a suitable detector (e.g., UV or ELSD)

Procedure:

  • Weigh 0.5 g of red ginseng powder into a 15 mL centrifugal tube.

  • Add 10 mL of 50% methanol and shake vigorously.

  • Perform ultrasonic extraction for 30 minutes.[17]

  • Centrifuge the sample at 3,000 rpm for 10 minutes.[17]

  • Filter the supernatant through a 0.2 µm syringe filter.[17]

  • Inject the filtered solution into the HPLC system for analysis.

Gene Expression Analysis by Real-Time Quantitative RT-PCR (qRT-PCR)

This outlines the general steps for analyzing the expression of genes involved in the ginsenoside biosynthetic pathway.

Materials:

  • Plant tissue samples stored at -80°C

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Gene-specific primers (for target and reference genes)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the plant tissue samples using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using a master mix, gene-specific primers, and the synthesized cDNA. The reaction conditions will need to be optimized for the specific primers and instrument used.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a stable reference gene.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying ginsenoside biosynthesis.

Experimental_Workflow Plant_Material Plant Material (e.g., Roots, Leaves) Extraction Ginsenoside Extraction (e.g., Ultrasonic, Reflux) Plant_Material->Extraction RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Quantification Quantification (UPLC-QTOF/MS, HPLC) Extraction->Quantification cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Ginsenoside_Profile Ginsenoside Profile & Content Quantification->Ginsenoside_Profile qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Integrated Data Analysis Ginsenoside_Profile->Data_Analysis Gene_Expression Gene Expression Levels qRT_PCR->Gene_Expression Gene_Expression->Data_Analysis

Figure 3: Experimental Workflow for Ginsenoside Analysis.

Conclusion

The elucidation of the ginsenoside biosynthetic pathway and its regulatory networks has opened new avenues for the enhanced production of these valuable medicinal compounds. The application of metabolic engineering and synthetic biology approaches, guided by the knowledge outlined in this guide, holds significant promise for the sustainable and scalable production of specific ginsenosides with desired pharmacological activities. Further research into the functional characterization of novel biosynthetic genes and the intricate regulatory mechanisms will continue to advance our ability to harness the full therapeutic potential of ginseng.

References

The Biological Activity of Ginkgo Biloba Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of extracts derived from Ginkgo biloba, with a primary focus on its key active constituents: ginkgolides and flavonoid glycosides. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction to Ginkgo Biloba Extracts

Ginkgo biloba is a unique tree species with a long history of use in traditional medicine. Modern research has focused on a standardized extract, EGb 761, which is characterized by its content of 24% flavonoid glycosides and 6% terpene lactones (ginkgolides and bilobalide).[1] These components are believed to be responsible for the extract's diverse pharmacological effects. The biological activities of Ginkgo biloba extracts are multifaceted, encompassing neuroprotective, antioxidant, anti-inflammatory, and antiplatelet properties.[2][3][4]

Quantitative Data on Biological Activities

The biological effects of Ginkgo biloba extracts and its isolated components have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from the available literature.

Table 1: Neuroprotective and Cognitive-Enhancing Effects

Compound/ExtractAssayModel SystemConcentration/DoseObserved EffectReference
Ginkgolide BInhibition of β-amyloid induced neurotoxicitySH-SY5Y cells10 µMSignificant reduction in apoptosis[5]
EGb 761Improvement of cognitive functionAlzheimer's disease patients120-240 mg/daySmall but significant improvement in cognitive scores[6]
EGb 761Reduction of vertigo symptomsPatients with vertiginous syndrome160 mg/day47% reduction in symptom intensity vs. 18% in placebo[1]
BilobalideProtection against hypoxic damagePrimary cortical neurons5-20 µMDelayed onset of hypoxic glycolysis[7]

Table 2: Anti-inflammatory and Antioxidant Activity

Compound/ExtractAssayModel SystemConcentration/DoseObserved EffectReference
Ginkgolide BInhibition of PAF receptorHuman platelets5 µMAntagonism of platelet-activating factor induced aggregation[8]
EGb 761Free radical scavengingIn vitro DPPH assay50 µg/mLSignificant scavenging of DPPH radicals[8]
Ginkgo flavonoidsIncreased ocular blood flowGlaucoma patientsNot specifiedPotential halting of visual field loss progression[1]
Ginkgolide AAntioxidant effectIn vitro studiesNot specifiedNeuroprotective and hepatoprotective effects[9]

Table 3: Anti-Cancer Activity

Compound/ExtractAssayModel SystemConcentration/DoseObserved EffectReference
Ginkgolide BInduction of apoptosisMCF-7 breast cancer cells5-10 µMIncreased ROS production and caspase activation[10]
Ginkgo extractInhibition of tumor proliferationHuman breast cancer cell line (MDA-MB-231)Not specifiedInhibition of cell proliferation[8]
Methanolic extractsInhibition of tumor formationAgrobacterium tumefaciens-induced potato tumor assayNot specifiedSignificant inhibition of tumor formation[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activity of Ginkgo biloba extracts.

Cell Viability and Apoptosis Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: Plate cells (e.g., SH-SY5Y or MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the Ginkgo extract or isolated ginkgolide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.

High-Performance Liquid Chromatography (HPLC) for Ginkgolide Quantification

HPLC is a technique used to separate, identify, and quantify each component in a mixture.

Protocol:

  • Sample Preparation: Extract ginkgolides from plant material or biological samples using an appropriate solvent (e.g., methanol or ethyl acetate).[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase: An isocratic or gradient mixture of methanol and water.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 220 nm or 250 nm.[13]

  • Quantification: Inject the sample into the HPLC system. Identify and quantify the ginkgolides by comparing the retention times and peak areas with those of known standards.

Signaling Pathways and Experimental Workflows

The biological activities of Ginkgo biloba extracts are mediated through various signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms and experimental procedures.

Signaling Pathways

GinkgolideB_Apoptosis_Pathway GinkgolideB Ginkgolide B ROS ↑ Reactive Oxygen Species (ROS) GinkgolideB->ROS Ca2 ↑ Cytoplasmic Free Ca2+ ROS->Ca2 NO ↑ Nitric Oxide (NO) ROS->NO p53 ↑ p53 mRNA ROS->p53 MMP ↓ Mitochondrial Membrane Potential Ca2->MMP NO->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p21 ↑ p21 mRNA p53->p21 p21->Apoptosis

Caption: Ginkgolide B-induced apoptosis signaling pathway in cancer cells.[10]

PI3K_Akt_mTOR_Pathway GinkgolideB Ginkgolide B PI3K PI3K GinkgolideB->PI3K Activates H2O2 Hydrogen Peroxide H2O2->PI3K Inhibits Apoptosis Apoptosis H2O2->Apoptosis Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR (Active) mTOR->pmTOR Bcl2 ↑ Bcl-2 pmTOR->Bcl2 Bax ↓ Bax pmTOR->Bax Casp3 ↓ Cleaved Caspase-3 pmTOR->Casp3 CellSurvival Cell Survival Bcl2->CellSurvival Bax->Apoptosis Casp3->Apoptosis

Caption: Ginkgolide B protects against oxidative stress via the PI3K/Akt/mTOR pathway.[14]

Experimental Workflows

MTT_Assay_Workflow Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat with Ginkgo extract/ginkgolide Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_add Add MTT solution Incubation2->MTT_add Incubation3 Incubate for 4h MTT_add->Incubation3 Solubilization Add solubilizing agent Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement End End Measurement->End

Caption: Workflow for assessing cell viability using the MTT assay.

HPLC_Workflow Start Start SamplePrep Sample Preparation (Extraction) Start->SamplePrep Injection Inject sample into HPLC system SamplePrep->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak integration & Quantification) Detection->DataAnalysis End End DataAnalysis->End

Caption: General workflow for HPLC analysis of ginkgolides.

Conclusion

The extracts from Ginkgo biloba leaves, particularly the ginkgolides and flavonoids, exhibit a broad spectrum of biological activities with potential therapeutic applications. The neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects are supported by a growing body of scientific evidence. This guide provides a foundational understanding of these activities, supported by quantitative data, experimental protocols, and visualizations of the underlying molecular mechanisms. Further research is warranted to fully elucidate the therapeutic potential and to optimize the clinical use of Ginkgo biloba extracts and their purified constituents.

References

In-Depth Technical Guide: The In Vitro Mechanism of Action of Ginnol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of published research on a compound specifically named "Ginnol." While commercial suppliers list "this compound" as a natural product isolated from Lonicera macranthoides (a species of honeysuckle), there is no corresponding peer-reviewed data to delineate its in vitro mechanism of action. Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathways as requested.

This guide will, therefore, pivot to a broader examination of the known in vitro mechanisms of action for compounds commonly isolated from the Lonicera genus. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities that could be investigated for novel compounds derived from this plant family, such as this compound, should they become the subject of future research.

General Biological Activities of Compounds from Lonicera Species

The Lonicera genus is a rich source of bioactive phytochemicals, primarily flavonoids, phenolic acids, iridoids, and triterpenoids. In vitro studies on extracts and isolated compounds from various honeysuckle species have consistently demonstrated a range of biological effects.

Anti-inflammatory Effects

A primary mechanism of action for many Lonicera compounds is the modulation of inflammatory pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

A standard in vitro model to assess anti-inflammatory activity involves the use of murine macrophage cell lines, such as RAW 264.7.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a Lonicera extract or isolated flavonoid) for 1-2 hours.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is then added to the culture medium at a concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The cells are incubated for a further 18-24 hours.

  • Data Collection:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).

    • Pro-inflammatory Cytokine Expression: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are quantified from the cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression: The expression levels of key inflammatory proteins like iNOS and Cyclooxygenase-2 (COX-2) in the cell lysates are determined by Western blotting.

Signaling Pathway: NF-κB and MAPK Inhibition

The anti-inflammatory effects of many natural products, including those from Lonicera, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkappaB IκBα IKK->IkappaB Inhibits NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Lonicera_Compound Lonicera Compound (e.g., Luteolin) Lonicera_Compound->IKK Inhibits Lonicera_Compound->p38 Inhibits Lonicera_Compound->JNK Inhibits Lonicera_Compound->ERK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nuc->Proinflammatory_Genes Induces Transcription AP1_nuc->Proinflammatory_Genes Induces Transcription

Caption: Inhibition of NF-κB and MAPK pathways by Lonicera compounds.

Cytotoxic and Anti-Cancer Effects

Certain compounds isolated from Lonicera have demonstrated cytotoxic effects against various cancer cell lines in vitro. The primary mechanisms investigated are the induction of apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for 24, 48, or 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

  • Apoptosis (Annexin V/Propidium Iodide Staining):

    • Treated and untreated cells are harvested and washed.

    • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

    • Analysis by flow cytometry allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

  • Cell Cycle Analysis:

    • Cells are harvested, fixed in cold ethanol, and treated with RNase.

    • Cells are then stained with PI, which stoichiometrically binds to DNA.

    • The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Signaling Pathway: Intrinsic Apoptosis Pathway

Many chemotherapeutic agents, including natural products, induce apoptosis through the intrinsic or mitochondrial pathway.

G cluster_cytoplasm Cytoplasm Lonicera_Compound Lonicera Compound Bax Bax Lonicera_Compound->Bax Activates Bcl2 Bcl-2 Lonicera_Compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Cleaves to activate Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleaves to activate Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of intrinsic apoptosis by a hypothetical Lonicera compound.

Conclusion

While a detailed analysis of the in vitro mechanism of action for "this compound" is not currently possible due to a lack of published scientific data, the broader family of compounds from the Lonicera genus provides a fertile ground for pharmacological investigation. The established anti-inflammatory and cytotoxic activities of Lonicera-derived compounds, mediated through well-defined signaling pathways such as NF-κB, MAPK, and intrinsic apoptosis, offer a logical starting point for future research into this compound. The experimental protocols outlined in this guide represent standard methodologies that would be essential in elucidating the specific molecular mechanisms of this and other novel natural products. Researchers are encouraged to undertake such studies to fill the existing knowledge gap.

The Pharmacological Profile of Ginnol: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the current publicly available scientific information regarding the pharmacological properties of Ginnol. Despite a comprehensive search of scientific literature and chemical databases, it is crucial to note that detailed pharmacological data for this compound is exceptionally scarce. This document will summarize the known chemical and natural source information for this compound and address the significant gaps in the scientific understanding of its biological activities.

Chemical Identity and Natural Occurrence

This compound is a naturally occurring fatty alcohol. Its chemical identity is established as (10S)-nonacosan-10-ol[1].

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (10S)-nonacosan-10-olPubChem[1]
Synonyms This compound, Celidoniol, (10S)-10-NonacosanolPubChem[1]
Molecular Formula C29H60OPubChem[1]
Molecular Weight 424.8 g/mol PubChem[1]
CAS Number 2606-50-0The Good Scents Company, DC Chemicals, Chemsrc, AbMole BioScience

This compound has been identified as a constituent of several plant species, including Spiraea formosana, Crataegus pinnatifida, and Lonicera macranthoides[1][2][3][4][5].

Pharmacological Properties: A Notable Lack of Data

A thorough review of scientific literature reveals a significant lack of published research on the pharmacological properties of isolated this compound. While one commercial source makes a high-level claim that this compound possesses "antibacterial and anti-free radical properties," this assertion is not substantiated by any provided experimental data, peer-reviewed studies, or detailed protocols[6].

At present, there is no publicly available information regarding:

  • Mechanism of Action: The specific molecular targets and signaling pathways through which this compound may exert any biological effects are unknown.

  • Quantitative Efficacy and Potency: Data such as IC50, EC50, or in vivo efficacy data are not available.

  • Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound has not been published.

  • Pharmacodynamics: The physiological and biochemical effects of this compound on biological systems have not been characterized in the scientific literature.

Due to this absence of primary research, the core requirements for a detailed technical whitepaper, including quantitative data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.

Future Research Directions

The identification of this compound in various plant species, some with histories in traditional medicine, suggests that it could be a subject for future pharmacological investigation. The unsubstantiated claims of antibacterial and antioxidant activity could serve as a starting point for preliminary screening studies.

A logical workflow for initiating the pharmacological characterization of this compound would be as follows:

Ginnol_Research_Workflow cluster_0 Pre-clinical Investigation Isolation Isolation & Purification of this compound from Natural Sources In_Vitro_Screening In Vitro Screening (e.g., Antioxidant, Antimicrobial Assays) Isolation->In_Vitro_Screening Hypothesis Generation Hit_Validation Hit Validation & Dose-Response Studies In_Vitro_Screening->Hit_Validation Mechanism_Studies Mechanism of Action Studies (Cell-based assays, Target identification) Hit_Validation->Mechanism_Studies In_Vivo_Models In Vivo Efficacy & Toxicity Models Mechanism_Studies->In_Vivo_Models

Figure 1. A proposed experimental workflow for the initial pharmacological evaluation of this compound.

Conclusion

References

Ginnol: A Review of its Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnol, a long-chain fatty alcohol found in various medicinal plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), drawing from available literature on its biological activities and those of structurally related compounds. While direct quantitative SAR studies on this compound derivatives are limited, this document consolidates existing knowledge on its anti-inflammatory, hepatoprotective, and antiviral effects. This guide also outlines general experimental protocols and potential mechanisms of action to facilitate further research and drug development efforts centered on this natural product.

Introduction

This compound is a naturally occurring chiral long-chain fatty alcohol with the chemical formula C₂₉H₆₀O. It is found in a variety of plant species, including Lonicera macranthoides, Cocculus hirsutus, and Ginkgo biloba.[1] Traditional medicine has long utilized plants containing this compound for various ailments, suggesting its potential as a bioactive compound.[1] Modern research has begun to explore the pharmacological activities of this compound, identifying potential anti-inflammatory, hepatoprotective, antioxidant, and antiviral properties.[1] Notably, it has demonstrated activity against the H1N1 influenza strain.[1]

The primary mechanism of action for this compound is thought to involve its interaction with biological membranes and proteins, which can influence membrane fluidity and permeability, and modulate protein activity.[1] However, a detailed understanding of its specific molecular targets and the signaling pathways it modulates remains an active area of investigation. This guide aims to synthesize the available data on this compound's biological activities and explore the structure-activity relationships of long-chain alcohols and related natural products to provide a framework for future research.

Chemical Structure

The chemical structure of this compound is characterized by a 29-carbon chain with a hydroxyl group. The presence of a chiral center also gives rise to (S)- and (R)-enantiomers.

Ginnol_Structure cluster_this compound This compound (C29H60O) G HO-CH-(CH2)18-CH3      |    (CH2)8      |     CH3 Antiviral_Assay_Workflow cluster_workflow General Antiviral Assay Workflow prep Prepare Madin-Darby Canine Kidney (MDCK) cells in 12-well plates infect Infect cells with influenza virus (e.g., H1N1) pre-mixed with varying concentrations of this compound prep->infect incubate Incubate for 1 hour at 37°C infect->incubate wash Wash cells to remove unbound virus and compound incubate->wash add_media Add fresh media containing the test compound wash->add_media incubate2 Incubate for an appropriate time (e.g., 24-48 hours) add_media->incubate2 harvest Harvest supernatant incubate2->harvest quantify Quantify viral titer using TCID50 or plaque assay harvest->quantify analyze Calculate IC50 value quantify->analyze Ginnol_Membrane_Interaction cluster_pathway Hypothesized Mechanism of this compound Action This compound This compound Membrane Cell Membrane (Lipid Bilayer) This compound->Membrane Partitions into MembraneProteins Membrane Proteins (Receptors, Ion Channels) Membrane->MembraneProteins Alters environment of Signaling Downstream Signaling Cascades (e.g., NF-κB, MAPK) MembraneProteins->Signaling Modulates activity of Response Cellular Response (e.g., Reduced Inflammation) Signaling->Response Leads to

References

Identifying Ginnol in Plant Metabolomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnol, chemically known as (10S)-nonacosan-10-ol, is a chiral long-chain fatty alcohol that has been identified as a significant component of the epicuticular wax of various plant species. This technical guide provides a comprehensive overview of the methodologies for the identification, quantification, and analysis of this compound in the context of plant metabolomics. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the study of this and other related plant-derived metabolites.

This compound has been reported in a variety of plants, including but not limited to Lonicera macranthoides, Ginkgo biloba, Spiraea formosana, Crataegus pinnatifida, various Pinus species, and Lotus species. As a component of the plant cuticle, this compound plays a role in the plant's interaction with its environment, contributing to properties such as water repellency and defense against pathogens.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly among different plant species and even between different tissues of the same plant. The following tables summarize the available quantitative data for this compound (nonacosan-10-ol) in the epicuticular wax of several plant species.

Table 1: Quantitative Occurrence of this compound (Nonacosan-10-ol) in Various Plant Species

Plant SpeciesTissueConcentration (% of Epicuticular Wax)Reference
Pinus halepensisNeedles77.08% (average)
Pinus pinasterLeaves77.1% (average)
Pinus peuceNeedles55.9% (average, range: 41.3% - 72.31%)
Pinus heldreichiiNeedles55.5% (average, range: 27.4% - 73.2%)
Pinus strobusNeedles83.42% (average)
Pinus nigra subsp. nigraNeedles60.82% (average)
Ginkgo bilobaLeaves15.0%

Experimental Protocols

The identification and quantification of this compound in plant metabolomics studies typically involve extraction of the epicuticular wax followed by chromatographic and spectrometric analysis.

Protocol for Epicuticular Wax Extraction

This protocol describes a general method for the extraction of epicuticular waxes from plant leaves.

Materials:

  • Fresh plant leaves

  • Chloroform or hexane

  • Glass vials

  • Beakers

  • Pipettes

  • Nitrogen gas supply

  • Rotary evaporator (optional)

  • Internal standard (e.g., tetracosane)

Procedure:

  • Sample Collection: Harvest fresh, healthy leaves from the plant of interest.

  • Surface Area Measurement: Before extraction, measure the surface area of the leaves to allow for normalization of the wax yield. This can be done using a leaf area meter or by scanning/photographing the leaves and analyzing the images with appropriate software.

  • Wax Extraction:

    • Immerse the leaves in a known volume of chloroform or hexane in a glass beaker for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.

    • Agitate the solvent gently during the immersion.

    • Carefully remove the leaves from the solvent.

  • Addition of Internal Standard: Add a known amount of an internal standard, such as tetracosane, to the wax extract for subsequent quantification.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C to prevent degradation of the wax components.

  • Sample Storage: Store the dried wax extract at -20°C until analysis.

Protocol for GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like long-chain fatty alcohols.

Materials:

  • Dried wax extract

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • Pyridine

  • Heptane or hexane

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: To improve the volatility and chromatographic behavior of this compound, a derivatization step is necessary.

    • Dissolve the dried wax extract in a small volume of pyridine.

    • Add the derivatization reagent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to convert the hydroxyl group of this compound into a trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography Conditions (Example):

      • Injector Temperature: 280°C

      • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 320°C) at a controlled rate (e.g., 5°C/min), and hold for a final period.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-650.

  • Data Analysis:

    • Identification: Identify the this compound-TMS ether peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard. The mass spectrum of the TMS derivative of nonacosan-10-ol will show characteristic fragment ions.

    • Quantification: Quantify the amount of this compound by integrating the peak area of its TMS derivative and comparing it to the peak area of the internal standard.

Mandatory Visualizations

Biosynthesis of Long-Chain Fatty Alcohols

The biosynthesis of this compound, a C29 secondary alcohol, is part of the broader pathway for the synthesis of very-long-chain fatty acids (VLCFAs) and their derivatives, which constitute the epicuticular wax. This process primarily occurs in the endoplasmic reticulum of epidermal cells.

Ginnol_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum C16/C18 Acyl-ACP C16/C18 Acyl-ACP C16/C18 Acyl-CoA C16/C18 Acyl-CoA C16/C18 Acyl-ACP->C16/C18 Acyl-CoA Export & Acyl-CoA Synthetase VLCFA-CoA (e.g., C28-CoA) VLCFA-CoA (e.g., C28-CoA) C16/C18 Acyl-CoA->VLCFA-CoA (e.g., C28-CoA) Fatty Acid Elongase (FAE) Complex Fatty Acyl Reductase (FAR) Fatty Acyl Reductase (FAR) VLCFA-CoA (e.g., C28-CoA)->Fatty Acyl Reductase (FAR) Reduction Alkane-forming pathway Alkane-forming pathway VLCFA-CoA (e.g., C28-CoA)->Alkane-forming pathway Decarbonylation Pathway Primary Alcohols Primary Alcohols Fatty Acyl Reductase (FAR)->Primary Alcohols e.g., Octacosanol This compound (Nonacosan-10-ol) This compound (Nonacosan-10-ol) Secondary alcohol/ketone formation Secondary alcohol/ketone formation Alkane-forming pathway->Secondary alcohol/ketone formation Secondary alcohol/ketone formation->this compound (Nonacosan-10-ol)

Caption: Biosynthesis of this compound via the fatty acid elongation and modification pathways.

Experimental Workflow for this compound Identification

The following diagram illustrates a typical experimental workflow for the identification and analysis of this compound from plant material.

Ginnol_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Extraction (Hexane/Chloroform) Derivatization Derivatization Extraction->Derivatization TMS Ether Formation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Chromatogram & Mass Spectra Identification & Quantification Identification & Quantification Data Processing->Identification & Quantification Library Search & Peak Integration Cuticular_Signaling cluster_Plant Plant Epidermal Cell Cuticular Waxes (inc. This compound) Cuticular Waxes (inc. This compound) Receptor Receptor Cuticular Waxes (inc. This compound)->Receptor Perception Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Gene Expression Gene Expression Signaling Cascade->Gene Expression Defense Response Defense Response Gene Expression->Defense Response Pathogen Pathogen Pathogen->Cuticular Waxes (inc. This compound) Interaction

Ginnol: A Technical Guide to its Chemical Properties, Biological Activities, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnol, a long-chain fatty alcohol, is a naturally occurring compound found in various plant species. This technical guide provides a comprehensive overview of its chemical properties, known biological activities, and available experimental data. The information is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. While this compound has been identified in several plants and possesses documented bioactive properties, detailed mechanistic studies and well-defined experimental protocols remain areas of active investigation.

Chemical Properties of this compound

This compound, systematically known as (10S)-nonacosan-10-ol, is a saturated fatty alcohol with the chemical formula C29H60O.[1] Its identity and fundamental properties are summarized below.

PropertyValueSource
CAS Number 2606-50-0[1]
Molecular Formula C29H60O[1]
Molecular Weight 424.8 g/mol [1]
IUPAC Name (10S)-nonacosan-10-ol[1]
Synonyms Celidoniol, (10S)-10-Nonacosanol[1]
Melting Point 81-82 °C
Boiling Point (estimated) 463.00 °C
Flash Point (estimated) 136.5 °C
Water Solubility (estimated) 5.026 x 10⁻⁸ mg/L at 25 °C
pKa No data available

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antibacterial, antioxidant, anti-inflammatory, and antiviral properties. However, the specific signaling pathways and detailed molecular mechanisms underlying these effects are not yet well-elucidated in publicly available literature.

Antibacterial Activity

Extracts containing nonacosan-10-ol have demonstrated antibacterial effects, particularly against Gram-negative bacteria. The mechanism is suggested to involve interactions with the bacterial cell membrane, leading to a disruption of its integrity and function.

Antioxidant and Anti-inflammatory Effects

This compound is reported to possess antioxidant and anti-inflammatory properties. The proposed mechanism of action involves its interaction with biological membranes and proteins, potentially influencing membrane fluidity and permeability, and modulating the activity of proteins involved in inflammatory and oxidative stress pathways.

Antiviral Activity

There are reports of this compound exhibiting antiviral activity, notably against influenza strains. The inhibitory action is thought to occur at the early stages of the viral life cycle, possibly by interfering with viral entry or replication.

Experimental Insights

Detailed experimental protocols for the biological activities of this compound are not extensively documented in the available literature. The following represents a general overview based on common methodologies for assessing the reported bioactivities.

General Experimental Workflow for Bioactivity Screening

G cluster_extraction Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis plant Plant Material (e.g., Lonicera macranthoides) extraction Solvent Extraction plant->extraction isolation Chromatographic Isolation of this compound extraction->isolation antibacterial Antibacterial Assay (e.g., MIC determination) isolation->antibacterial antioxidant Antioxidant Assay (e.g., DPPH, ABTS) isolation->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine profiling in cell lines) isolation->anti_inflammatory antiviral Antiviral Assay (e.g., Plaque reduction assay) isolation->antiviral data Data Collection and Statistical Analysis antibacterial->data antioxidant->data anti_inflammatory->data antiviral->data G This compound This compound membrane Cell Membrane This compound->membrane Interaction protein Membrane Proteins (Receptors, Enzymes) membrane->protein Alters Environment downstream Downstream Signaling Cascades protein->downstream Modulates Activity response Biological Response (Anti-inflammatory, Antiviral, etc.) downstream->response

References

Preliminary Screening of Ginnol (Nonacosan-10-ol) Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginnol, chemically identified as nonacosan-10-ol, is a long-chain fatty alcohol found in various plant species, including Lonicera macranthoides. While specific and extensive bioactivity data for this compound is currently limited in publicly available research, its structural class—long-chain fatty alcohols—has been associated with a range of biological activities. This technical guide provides a framework for the preliminary screening of this compound's bioactivity, focusing on cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial properties. The guide furnishes detailed, standardized experimental protocols to enable researchers to investigate the potential therapeutic relevance of this natural compound. Furthermore, it presents hypothetical signaling pathways and experimental workflows in the requested visual format to guide future research and data interpretation.

Introduction to this compound (Nonacosan-10-ol)

This compound is a saturated fatty alcohol with a 29-carbon chain and a hydroxyl group at the 10th position. Its chemical formula is C29H60O. It has been identified as a constituent of plants such as Lonicera macranthoides. The biological activities of many long-chain fatty alcohols have been reported, suggesting that this compound may possess similar properties. This document outlines the necessary steps for a comprehensive preliminary bioactivity screening of this compound.

Potential Bioactivities and Screening Strategy

Based on the known bioactivities of structurally related long-chain fatty alcohols, a preliminary screening of this compound should focus on the following areas:

  • Cytotoxicity: Assessing the potential toxic effects of this compound on various cell lines is a critical first step in determining its therapeutic window.

  • Anti-inflammatory Activity: Investigating the ability of this compound to modulate inflammatory responses in cellular models.

  • Antioxidant Capacity: Determining the potential of this compound to neutralize free radicals and reduce oxidative stress.

  • Antimicrobial Activity: Screening this compound against a panel of pathogenic bacteria and fungi to identify any potential anti-infective properties.

A general workflow for this preliminary screening is depicted below.

Ginnol_Screening_Workflow cluster_preparation Compound Preparation cluster_screening Preliminary Bioactivity Screening cluster_analysis Data Analysis and Interpretation This compound This compound (Nonacosan-10-ol) Stock Prepare Stock Solution (e.g., in DMSO) This compound->Stock Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Stock->Cytotoxicity Test Concentrations AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Stock->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Stock->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Stock->Antimicrobial Cytotoxicity->AntiInflammatory Determine Non-Toxic Concentrations Data Quantitative Data Analysis (IC50, MIC, etc.) AntiInflammatory->Data Antioxidant->Data Antimicrobial->Data Pathway Hypothesize Mechanism of Action (Signaling Pathways) Data->Pathway

Figure 1: General experimental workflow for the preliminary bioactivity screening of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the preliminary in vitro screening of this compound's bioactivity.

Cytotoxicity Assays

3.1.1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Protocol:

    • Seed cells (e.g., HeLa, HepG2, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

3.1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

  • Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Anti-inflammatory Assays

3.2.1. Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • Collect 50 µL of the culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Antioxidant Assays

3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

    • Include a blank (methanol) and a positive control (e.g., ascorbic acid).

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).

3.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to quench the blue/green ABTS radical cation, which is measured by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and express the results as Trolox equivalents.

Antimicrobial Assays

3.4.1. Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Protocol:

    • Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi).

    • Include a positive control (microbes in broth) and a negative control (broth only).

    • Incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Quantitative Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the preliminary screening of this compound.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT24Data to be determined
48Data to be determined
HepG2MTT24Data to be determined
48Data to be determined
RAW 264.7MTT24Data to be determined

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

AssayParameterResult
Nitric Oxide ProductionIC50 (µM)Data to be determined
DPPH ScavengingEC50 (µM)Data to be determined
ABTS ScavengingTrolox Equivalents (µM)Data to be determined

Table 3: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data to be determined
Escherichia coliATCC 25922Data to be determined
Pseudomonas aeruginosaATCC 27853Data to be determined
Candida albicansATCC 90028Data to be determined

Hypothetical Signaling Pathway Modulation

While the specific molecular targets of this compound are unknown, a common pathway modulated by anti-inflammatory compounds is the NF-κB signaling pathway. Future research could investigate if this compound exerts its potential anti-inflammatory effects through this pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription This compound This compound? This compound->IKK Inhibits? This compound->NFkB Inhibits Translocation?

Methodological & Application

Ginnol Extraction from Plant Material: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnol, a long-chain fatty alcohol also known as (10S)-nonacosan-10-ol, is a natural product with potential pharmacological applications. It has been identified in various plant species, including Lonicera macranthoides, Spiraea formosana, and Crataegus pinnatifida[1][2]. This document provides a comprehensive guide to the extraction and purification of this compound from plant materials. The protocols described herein are compiled from established methods for the extraction of similar long-chain fatty alcohols and triterpenoids from relevant plant species, offering a robust starting point for isolating this compound for research and development purposes.

Introduction

This compound (C₂₉H₆₀O) is a saturated secondary alcohol with a molecular weight of 424.8 g/mol [2]. Its biological activities are a subject of ongoing research, necessitating reliable methods for its extraction and purification from natural sources. This application note details a generalized protocol for the solvent-based extraction of this compound from plant material, followed by purification and analytical quantification.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection and Identification: Collect fresh plant material (e.g., leaves, flowers, or stems) from a verified source. Proper botanical identification is essential to ensure the correct plant species is used.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, oven drying at a low temperature (40-50°C) can be employed to expedite the process and prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 30-40 mesh size) using a mechanical grinder. This increases the surface area for solvent penetration and improves extraction efficiency.

Solvent Extraction of this compound

This protocol is based on methods used for the extraction of triterpenoids and fatty alcohols from plant matrices.

  • Maceration:

    • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

    • Add a suitable solvent such as ethanol, methanol, or a mixture of chloroform and methanol (1:1 v/v). A solvent-to-solid ratio of 10:1 (v/w) is recommended.

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Soxhlet Extraction (for higher efficiency):

    • Place 50 g of the powdered plant material in a cellulose thimble.

    • Place the thimble in a Soxhlet extractor.

    • Fill the round-bottom flask with 500 mL of a suitable solvent (e.g., ethanol or hexane).

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

    • After extraction, cool the apparatus and collect the solvent containing the extract.

  • Solvent Evaporation:

    • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

Purification of this compound

The crude extract will contain a mixture of compounds. Column chromatography is a standard method for purification.

  • Column Chromatography:

    • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like hexane.

    • Pour the slurry into a glass column and allow it to pack uniformly.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

    • Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the purified this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

    • Quantification: Prepare a calibration curve using a this compound standard of known concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • Mass Spectrometry: Electron Ionization (EI) mode.

    • Quantification: Use a suitable internal standard and create a calibration curve with a this compound standard.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound extraction from Lonicera macranthoides flowers, based on typical yields for similar compounds.

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodSolventExtraction Time (hours)Crude Extract Yield (%)This compound Purity in Crude Extract (%)
MacerationEthanol7212.51.8
Soxhlet ExtractionHexane88.22.5
Ultrasound-AssistedMethanol115.12.1

Table 2: Purification of this compound by Column Chromatography

StepWeight (g)This compound Purity (%)Overall Yield (%)
Crude Extract15.12.1100
Purified this compound0.28>951.85

Visualization

Ginnol_Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant Fresh Plant Material (e.g., Lonicera macranthoides) drying Drying (Air or Oven) plant->drying grinding Grinding (Fine Powder) drying->grinding extraction Solvent Extraction (Maceration or Soxhlet) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC column_chromatography->fraction_collection purified_this compound Purified this compound fraction_collection->purified_this compound analysis Analytical Quantification (HPLC or GC-MS) purified_this compound->analysis

Caption: Workflow for the extraction and purification of this compound from plant material.

Ginnol_Purification_Scheme cluster_elution Gradient Elution crude_extract Crude Extract (this compound + Impurities) silica_column Silica Gel Column crude_extract->silica_column fractions Collected Fractions silica_column->fractions hexane 100% Hexane hexane_ea Hexane:Ethyl Acetate Gradient hexane_ea->silica_column Mobile Phase ethyl_acetate 100% Ethyl Acetate tlc TLC Analysis fractions->tlc Monitoring pure_this compound Pure this compound tlc->pure_this compound Pooling Fractions

Caption: Schematic of this compound purification using column chromatography.

References

Application Note and Protocol: Isolation and Purification of Ginnol from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the isolation and purification of Ginnol, a novel (hypothetical) bioactive compound, from crude plant extracts. The methodology detailed herein outlines a systematic approach, beginning with solvent extraction and proceeding through liquid-liquid fractionation, column chromatography, and final purification by preparative high-performance liquid chromatography (prep-HPLC).[1][2] This protocol is designed to yield this compound with a high degree of purity, suitable for subsequent structural elucidation and biological activity assays. Quantitative data for yield and purity at each stage are presented, and methods for purity assessment are described.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery.[3] this compound is a newly identified secondary metabolite with significant potential as an anti-inflammatory agent. Preliminary screening of crude extracts has demonstrated promising activity, necessitating the development of a robust and reproducible method for its isolation and purification. This protocol provides a step-by-step guide for researchers to obtain pure this compound for further investigation into its therapeutic potential.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and purification process, starting with 1 kg of dried plant material.

Table 1: Yield and Purity at Each Stage of this compound Isolation and Purification

StageDescriptionStarting Mass (g)Final Mass (g)Yield (%)Purity of this compound (%)
1Crude Extraction100015015.0~5
2Solvent Partitioning1503020.0 (of crude)~25
3Column Chromatography30516.7 (of fraction)~80
4Preparative HPLC50.85017.0 (of column eluate)>98

Table 2: Final Purity Assessment of Isolated this compound

Analytical MethodResult
HPLC-DAD98.5%
qHNMR99.1%
LC-MSConfirmed Molecular Weight

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below.

Ginnol_Isolation_Workflow start Dried Plant Material crude_extract Crude Extract start->crude_extract Maceration with Ethanol solvent_partition Solvent Partitioning crude_extract->solvent_partition Liquid-Liquid Extraction ginnol_fraction This compound-rich Fraction solvent_partition->ginnol_fraction Ethyl Acetate Fraction column_chrom Column Chromatography ginnol_fraction->column_chrom Silica Gel Column partially_pure Partially Purified this compound column_chrom->partially_pure Gradient Elution prep_hplc Preparative HPLC partially_pure->prep_hplc Reversed-Phase C18 pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound Isocratic Elution Ginnol_Signaling_Pathway cluster_0 Cellular Response Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKK MAPKK MyD88->MAPKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) MAPK (p38, JNK)->Pro-inflammatory Genes Transcription Factor Activation Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) This compound This compound This compound->IKK This compound->MAPKK

References

Application Notes and Protocols for the Quantification of Ginnol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnol, systematically known as (10S)-nonacosan-10-ol, is a long-chain fatty alcohol found in the epicuticular waxes of various plants, including those from the genera Lonicera, Spiraea, and Crataegus. As a component of plant waxes, this compound contributes to the formation of superhydrophobic surfaces, providing a crucial barrier against environmental stressors.[1] In the context of drug development and life sciences, the accurate quantification of this compound and other long-chain fatty alcohols is essential for understanding their physiological roles, metabolic pathways, and potential therapeutic applications. This document provides detailed application notes and protocols for the robust quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Analytical Methods Overview

The quantification of this compound presents analytical challenges due to its non-volatile nature and lack of a strong chromophore, making direct analysis by common chromatographic techniques difficult. Therefore, methods have been developed to address these challenges, primarily involving derivatization for GC-MS analysis or the use of specialized detectors like ELSD for HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For long-chain alcohols like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[2][3] Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC-ELSD offers an alternative approach that does not require derivatization.[4][5] The ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase, making it suitable for non-volatile compounds without UV-absorbing properties.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of long-chain fatty alcohols using GC-MS and HPLC-ELSD. While specific data for this compound is limited, the provided data for structurally similar compounds can be used as a reference for method development and validation.

Table 1: Quantitative Parameters for GC-MS Analysis of Long-Chain Fatty Alcohols (with derivatization)

ParameterValueComments
Limit of Detection (LOD)As low as 0.4 fmolFor pentafluorobenzoyl derivatives of long-chain fatty alcohols, demonstrating high sensitivity.[6]
Limit of Quantification (LOQ)Typically in the low ng/mL to pg/mL rangeDependent on the derivatization reagent and matrix.
Linearity (R²)≥ 0.99Generally excellent linearity is achieved over a wide concentration range with the use of an internal standard.
Recovery70-99%Dependent on the extraction method and matrix complexity.[7]

Table 2: Quantitative Parameters for HPLC-ELSD Analysis of Long-Chain Fatty Alcohols (without derivatization)

ParameterValueComments
Limit of Detection (LOD)0.2 mg/L (for 1-triacontanol)Demonstrates good sensitivity for a similar long-chain fatty alcohol.[4][8]
Limit of Quantification (LOQ)0.6 mg/L (for 1-triacontanol)Provides a reliable lower limit for quantification.[4][8]
Linearity (R²)≥ 0.99 (with logarithmic or quadratic fit)ELSD response is often non-linear; appropriate curve fitting is required.[9]
Recovery92.9% - 108.5%Good recovery can be achieved with optimized extraction procedures.[10]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of epicuticular waxes containing this compound from plant leaves.

Materials:

  • Fresh or dried plant leaves

  • Hexane (HPLC grade)

  • Chloroform (HPLC grade)

  • Ethanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass vials

Procedure:

  • Weigh approximately 5-10 g of the plant material.

  • Immerse the plant material in a sufficient volume of hexane to ensure complete submersion.

  • Agitate gently for 30-60 seconds to dissolve the epicuticular waxes.

  • Decant the hexane extract and filter it through anhydrous sodium sulfate to remove any residual water.

  • Repeat the extraction process with fresh hexane for a more exhaustive extraction.

  • Combine the hexane extracts and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Redissolve the dried wax extract in a known volume of chloroform or hexane for further analysis.

Protocol for GC-MS Analysis (with Silylation)

a) Derivatization of this compound: This protocol describes the conversion of this compound to its more volatile trimethylsilyl (TMS) ether derivative.

Materials:

  • Dried this compound extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer an aliquot of the this compound extract into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried extract.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

b) GC-MS Instrumental Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Oven ProgramInitial temp 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-600
Solvent Delay5 min
Protocol for HPLC-ELSD Analysis

a) Sample Preparation:

  • Redissolve the dried this compound extract in a suitable solvent such as a mixture of methanol and methyl tert-butyl ether.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

b) HPLC-ELSD Instrumental Conditions:

ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase AAcetonitrile
Mobile Phase BMethanol/Methyl tert-butyl ether (10:90, v/v)
Gradient0-5 min, 100% A; 5-20 min, ramp to 100% B; 20-30 min, hold at 100% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
ELSD Detector
Nebulizer Temp.40°C
Evaporator Temp.40°C
Gas Flow Rate1.5 L/min (Nitrogen)

Visualizations

Experimental Workflows

experimental_workflow cluster_gcms GC-MS Analysis Workflow cluster_hplc HPLC-ELSD Analysis Workflow plant_material_gc Plant Material extraction_gc Hexane Extraction plant_material_gc->extraction_gc derivatization Silylation (BSTFA) extraction_gc->derivatization gcms_analysis GC-MS Quantification derivatization->gcms_analysis plant_material_hplc Plant Material extraction_hplc Hexane Extraction plant_material_hplc->extraction_hplc redissolution Redissolution & Filtration extraction_hplc->redissolution hplc_analysis HPLC-ELSD Quantification redissolution->hplc_analysis

Caption: Workflows for this compound quantification by GC-MS and HPLC-ELSD.

Fatty Alcohol Metabolism Pathway

While specific signaling pathways for this compound in mammalian cells are not well-defined, it is understood that long-chain fatty alcohols are involved in fatty acid metabolism. The following diagram illustrates a generalized pathway for the biosynthesis and degradation of very-long-chain fatty alcohols in a cellular context.

fatty_alcohol_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_storage Storage acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fas Fatty Acid Synthase (FAS) malonyl_coa->fas lcfa_coa Long-Chain Acyl-CoA (e.g., C16-CoA, C18-CoA) fas->lcfa_coa fae Fatty Acid Elongase (FAE) lcfa_coa->fae wax_synthase Wax Synthase lcfa_coa->wax_synthase vlcfa_coa Very-Long-Chain Acyl-CoA (>C20-CoA) fae->vlcfa_coa far Fatty Acyl-CoA Reductase (FAR) vlcfa_coa->far Reduction beta_oxidation β-Oxidation vlcfa_coa->beta_oxidation vlc_alcohol Very-Long-Chain Alcohol (e.g., this compound) far->vlc_alcohol fao Fatty Alcohol Oxidase (FAO) vlc_alcohol->fao Oxidation vlc_alcohol->wax_synthase vlc_aldehyde Very-Long-Chain Aldehyde fao->vlc_aldehyde faldh Fatty Aldehyde Dehydrogenase (FALDH) vlc_aldehyde->faldh faldh->vlcfa_coa wax_esters Wax Esters wax_synthase->wax_esters

Caption: Generalized metabolic pathway of very-long-chain fatty alcohols.

Conclusion

The quantification of this compound can be effectively achieved using GC-MS with derivatization or HPLC-ELSD without derivatization. The choice of method will depend on the available instrumentation, required sensitivity, and sample throughput. The provided protocols offer a robust starting point for method development and validation. Further research into the specific biological activities and signaling pathways of this compound will be crucial in elucidating its full potential in pharmaceutical and life science applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Ginol (Cetyl Alcohol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginol is a trade name for fatty alcohols, with Ginol 16 being predominantly Cetyl Alcohol (1-hexadecanol) and Ginol 1618 being a mixture of Cetyl Alcohol and Stearyl Alcohol (Cetearyl Alcohol).[1][2][3][4][5] These long-chain fatty alcohols are widely used as excipients in pharmaceutical and cosmetic formulations, functioning as emollients, thickeners, and emulsion stabilizers.[3][4][5] Accurate quantification of these components is crucial for formulation development, quality control, and stability studies.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Ginol (Cetyl Alcohol). Due to the lack of a significant UV-absorbing chromophore in Cetyl Alcohol, this protocol primarily utilizes a Refractive Index Detector (RID). An alternative method involving pre-column derivatization for UV detection is also discussed.

Analytical Principle

The primary method is based on reverse-phase HPLC, where the separation is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase. A C18 column is employed with an isocratic mobile phase of acetonitrile and water. The separated Cetyl Alcohol is then detected by a Refractive Index Detector (RID), which measures the change in the refractive index of the column effluent as the analyte passes through the detector cell. This method is suitable for detecting non-UV absorbing compounds.

Experimental Protocol: Reverse-Phase HPLC with RID Detection

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

Reagents and Standards
  • Cetyl Alcohol reference standard (99% or higher purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Isopropyl Alcohol (HPLC grade, for sample preparation).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detector Refractive Index Detector (RID)
RID Temperature 40°C
Run Time 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Cetyl Alcohol reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with Isopropyl Alcohol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 100-800 µg/mL.

Sample Preparation
  • For a formulation containing Ginol (e.g., a cream or lotion), accurately weigh an amount of the sample equivalent to approximately 10 mg of Cetyl Alcohol into a 50 mL volumetric flask.

  • Add 25 mL of Isopropyl Alcohol and heat gently in a water bath (approximately 60°C) with sonication for 15 minutes to dissolve the Cetyl Alcohol.

  • Allow the solution to cool to room temperature and then dilute to volume with Isopropyl Alcohol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of Cetyl Alcohol in the sample solutions from the calibration curve.

Alternative Method: Pre-Column Derivatization for UV Detection

For enhanced sensitivity and specificity, especially at low concentrations, a pre-column derivatization method can be employed to attach a UV-absorbing tag to the Cetyl Alcohol molecule. A common derivatizing agent for alcohols is p-nitrobenzoyl chloride.

Brief Protocol Outline:

  • Derivatization Reaction: React a known amount of the dried sample extract or standard with p-nitrobenzoyl chloride in the presence of a catalyst (e.g., pyridine) in an inert solvent (e.g., dichloromethane).

  • Quenching and Extraction: Quench the reaction and extract the derivatized product.

  • HPLC-UV Analysis: Analyze the derivatized product using a C18 column with a mobile phase of acetonitrile and water, and detect the derivative at a wavelength where the p-nitrobenzoyl group has strong absorbance (e.g., ~254 nm).

Data Presentation

Table 1: Quantitative Parameters for HPLC-RID Method

ParameterTypical Value
Retention Time (Cetyl Alcohol) ~ 8.5 min
Linearity Range 100 - 800 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~ 25 µg/mL
Limit of Quantification (LOQ) ~ 75 µg/mL

Note: These are typical performance characteristics and should be determined during method validation.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, RID) Separation Chromatographic Separation Injection->Separation Detection RID Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Ginol Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of Ginol.

Conclusion

The described RP-HPLC-RID method provides a reliable and straightforward approach for the quantification of Ginol (Cetyl Alcohol) in various formulations. The method is suitable for quality control and research purposes. For analyses requiring higher sensitivity, the alternative pre-column derivatization with UV detection is recommended. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure its accuracy, precision, and robustness for the intended application.

References

Application Notes and Protocols for the Structural Elucidation of Ginnol Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnol, a naturally occurring long-chain secondary alcohol, has been identified in various plant species.[1] Its precise chemical structure, (10S)-nonacosan-10-ol, reveals a 29-carbon aliphatic chain with a hydroxyl group at the tenth carbon position. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of such structures. This document provides detailed application notes and experimental protocols for the complete structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle of NMR-Based Structure Elucidation

The structural analysis of an organic molecule like this compound by NMR spectroscopy involves a systematic process of gathering information from various NMR experiments. Initially, 1D ¹H and ¹³C NMR provide an overview of the proton and carbon environments within the molecule. Subsequently, 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms, ultimately leading to the complete structural assignment.

Experimental Protocols

Sample Preparation

Due to this compound's long alkyl chain, it is a waxy solid at room temperature. Proper sample preparation is crucial for acquiring high-quality NMR spectra.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

  • Sample Concentration :

    • For ¹H NMR, a concentration of 5-10 mg/mL is recommended.

    • For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 20-50 mg/mL is preferable to ensure a good signal-to-noise ratio.

  • Procedure :

    • Weigh the desired amount of this compound and dissolve it in the appropriate volume of deuterated solvent in a clean, dry vial.

    • Gently warm the mixture if necessary to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample volume in the NMR tube should be approximately 0.6 mL.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.

1. ¹H NMR Spectroscopy

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width : 12-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 16-64, depending on the sample concentration.

2. ¹³C NMR Spectroscopy

  • Pulse Program : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width : 0-220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

3. DEPT-135 Spectroscopy

  • Purpose : To differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Program : Standard DEPT-135 pulse sequence.

  • Parameters : Similar to ¹³C NMR, but with a specific flip angle (135°) to generate positive signals for CH/CH₃ and negative signals for CH₂.

4. 2D COSY (Correlation Spectroscopy)

  • Purpose : To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.

  • Pulse Program : Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width : Same as ¹H NMR in both dimensions.

  • Number of Increments : 256-512 in the indirect dimension (t₁).

  • Number of Scans per Increment : 4-16.

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose : To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Program : Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

  • Spectral Width : ¹H dimension: 12-16 ppm; ¹³C dimension: 0-90 ppm (focused on the aliphatic region).

  • Number of Increments : 128-256 in the ¹³C dimension.

  • Number of Scans per Increment : 8-32.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose : To identify long-range (2-4 bonds) correlations between protons and carbons (¹H-¹³C).

  • Pulse Program : Standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width : ¹H dimension: 12-16 ppm; ¹³C dimension: 0-90 ppm.

  • Number of Increments : 256-512 in the ¹³C dimension.

  • Number of Scans per Increment : 16-64.

  • Long-Range Coupling Delay : Optimized for a J-coupling of 8-10 Hz.

Data Presentation and Interpretation

Disclaimer: The following NMR data for this compound is hypothetical but is based on established chemical shift principles for long-chain secondary alcohols and spectral data for n-nonacosane.

¹H NMR Data

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-10~3.60m-1H
H-1, H-29~0.88t6.86H
H-9, H-11~1.45m-4H
H-2 to H-8, H-12 to H-28~1.25br s-48H
OH~1.5 (variable)br s-1H
¹³C NMR and DEPT-135 Data

Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)DEPT-135 Signal
C-10~71.9CH (positive)
C-9, C-11~37.5CH₂ (negative)
C-8, C-12~25.7CH₂ (negative)
C-1, C-29~14.1CH₃ (positive)
C-2, C-28~22.7CH₂ (negative)
C-3, C-27~31.9CH₂ (negative)
C-4 to C-7, C-13 to C-26~29.7CH₂ (negative)

Structure Elucidation Workflow

The following section outlines the logical workflow for deducing the structure of this compound from the acquired NMR data.

Ginnol_Elucidation_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_Structure_Assembly Structure Assembly H1_NMR ¹H NMR: - Signal at ~3.60 ppm (CH-O) - Broad signal at ~1.25 ppm (-(CH₂)n-) - Triplet at ~0.88 ppm (-CH₃) Fragments Identify Key Fragments: - Secondary alcohol group (-CH-OH) - Two terminal methyl groups (-CH₃) - Long methylene chains (-(CH₂)n-) H1_NMR->Fragments C13_NMR ¹³C NMR: - Signal at ~71.9 ppm (C-O) - Multiple signals ~14-38 ppm (alkyl carbons) C13_NMR->Fragments DEPT DEPT-135: - One CH signal - Multiple CH₂ signals - Two CH₃ signals DEPT->Fragments COSY COSY: - Correlation between H-10 and H-9/H-11 - Correlations within the alkyl chains Connectivity Establish Connectivity: - COSY and HMBC data connect the fragments - Confirm the position of the -OH group at C-10 COSY->Connectivity HSQC HSQC: - H-10 (~3.60 ppm) correlates with C-10 (~71.9 ppm) - Alkyl protons correlate with their attached carbons HSQC->Connectivity HMBC HMBC: - H-10 shows 2-bond correlations to C-9 and C-11 - H-10 shows 3-bond correlations to C-8 and C-12 HMBC->Connectivity Fragments->Connectivity Final_Structure Final Structure: (10S)-nonacosan-10-ol Connectivity->Final_Structure

NMR-based structure elucidation workflow for this compound.
Interpretation of Spectra

  • ¹H NMR Analysis : The downfield signal at approximately 3.60 ppm is characteristic of a proton attached to a carbon bearing an electronegative oxygen atom (a carbinol proton). The large, broad singlet around 1.25 ppm is indicative of a long methylene (-CH₂-) chain. The triplet at ~0.88 ppm suggests terminal methyl (-CH₃) groups.

  • ¹³C NMR and DEPT-135 Analysis : The signal at ~71.9 ppm is in the typical range for a carbon attached to a hydroxyl group. The DEPT-135 spectrum confirms this is a CH group. The numerous signals in the aliphatic region (14-38 ppm) correspond to the long carbon chain. The DEPT-135 spectrum would show one positive CH signal (C-10), two positive CH₃ signals (C-1 and C-29), and multiple negative CH₂ signals for the rest of the chain.

  • COSY Analysis : The COSY spectrum reveals the connectivity of adjacent protons. A cross-peak between the proton at ~3.60 ppm (H-10) and protons at ~1.45 ppm (H-9 and H-11) would confirm that the carbinol proton is adjacent to two methylene groups. Further correlations would be observed between the protons along the alkyl chains.

  • HSQC Analysis : The HSQC spectrum directly links each proton to its attached carbon. The key correlation would be between the proton at ~3.60 ppm and the carbon at ~71.9 ppm, definitively assigning these as H-10 and C-10, respectively.

  • HMBC Analysis : The HMBC spectrum provides crucial long-range connectivity information. The H-10 proton (~3.60 ppm) is expected to show correlations to carbons two and three bonds away. This would include cross-peaks to C-9 and C-11 (²JCH) and to C-8 and C-12 (³JCH). These correlations pinpoint the location of the hydroxyl group at the C-10 position within the 29-carbon chain.

Key HMBC correlations from H-10 in this compound.

Conclusion

By systematically applying a combination of 1D and 2D NMR techniques, the complete and unambiguous structure of this compound can be elucidated. The ¹H and ¹³C NMR spectra provide the fundamental information about the chemical environments of the protons and carbons, while DEPT experiments clarify the multiplicity of the carbon signals. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms and confirming the precise location of the hydroxyl group within the long aliphatic chain. This comprehensive NMR approach is a powerful tool for the structural determination of natural products and is crucial in drug discovery and development.

References

Application Notes and Protocols for In Vitro Evaluation of Ginnol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnol is a novel compound under investigation for its potential therapeutic properties. Preliminary studies suggest that this compound may possess anti-inflammatory, antioxidant, and cytoprotective activities. This document provides a suite of detailed application notes and protocols for robust in vitro cell-based assays to characterize the biological activity of this compound. These assays are designed to be conducted in a controlled laboratory setting to elucidate the mechanisms of action and establish a preliminary efficacy and safety profile. The following protocols are foundational for the preclinical assessment of this compound and can be adapted for high-throughput screening.[1][2][3][4][5]

Assessment of Cytotoxicity and Cell Viability

Application Note: Before evaluating the therapeutic efficacy of this compound, it is crucial to determine its effect on cell viability.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The concentration of formazan is directly proportional to the number of living cells. This assay will establish the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent functional assays.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Selected cell line (e.g., RAW 264.7 macrophages, HEK293T)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: The results can be presented as the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.18 ± 0.0994.4
101.05 ± 0.0684.0
500.63 ± 0.0550.4
1000.21 ± 0.0316.8

Anti-Inflammatory Activity Assessment

Application Note: To investigate the anti-inflammatory properties of this compound, its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages can be measured. Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of NO, a key inflammatory mediator. The Griess assay is a simple colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. A reduction in nitrite concentration in the presence of this compound indicates potential anti-inflammatory activity.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Materials:

  • RAW 264.7 macrophage cell line

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment with this compound: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with this compound only, and cells with LPS only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

Data Presentation: The inhibitory effect of this compound on NO production can be quantified and presented in a table.

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (untreated)2.5 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.10
LPS + this compound (1 µM)38.2 ± 1.816.6
LPS + this compound (5 µM)25.1 ± 1.545.2
LPS + this compound (10 µM)12.4 ± 1.172.9

Antioxidant Activity Assessment

Application Note: Cellular oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases. An antioxidant activity assay can determine if this compound can mitigate cellular ROS levels. The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for measuring intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes)

  • This compound stock solution

  • DCFDA probe (e.g., H2DCFDA)

  • An oxidizing agent (e.g., hydrogen peroxide, H2O2)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • This compound Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound in serum-free medium for 1-2 hours.

  • DCFDA Loading: Remove the this compound-containing medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFDA solution in HBSS to each well and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells again with HBSS. Add 100 µL of an oxidizing agent (e.g., 100 µM H2O2) in HBSS to induce ROS production. Include appropriate controls (untreated cells, cells with H2O2 only).

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation: The data can be expressed as a percentage reduction in ROS levels compared to the H2O2-treated control.

TreatmentFluorescence Intensity (Arbitrary Units) (Mean ± SD)% ROS Reduction
Control (untreated)150 ± 15-
H2O2 (100 µM)1250 ± 800
H2O2 + this compound (1 µM)980 ± 6521.6
H2O2 + this compound (5 µM)620 ± 5050.4
H2O2 + this compound (10 µM)310 ± 3075.2

Visualizations: Workflows and Signaling Pathways

To better understand the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated.

Ginnol_Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep Prepare this compound Stock and Cell Cultures viability Protocol 1: MTT Cytotoxicity Assay prep->viability Determine Non-Toxic Concentration Range inflammation Protocol 2: Nitric Oxide Inhibition Assay viability->inflammation Use Non-Toxic Doses antioxidant Protocol 3: Cellular ROS Detection viability->antioxidant analysis Calculate IC50, % Inhibition Summarize in Tables inflammation->analysis antioxidant->analysis

Caption: General experimental workflow for this compound in vitro assessment.

Ginnol_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 This compound->SIRT1 Activates AMPK->SIRT1 NFkB NF-κB AMPK->NFkB Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates SIRT1->NFkB Inhibits iNOS iNOS Expression NFkB->iNOS Promotes NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation ARE ARE Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Induces Transcription ROS ROS Reduction AntioxidantEnzymes->ROS

Caption: Hypothetical signaling pathway for this compound's activity.

This proposed pathway suggests that this compound may exert its anti-inflammatory and antioxidant effects by activating the AMPK/SIRT1 signaling axis. Activation of AMPK and SIRT1 can lead to the inhibition of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of inflammatory mediators like iNOS and NO.[7] Simultaneously, AMPK activation can promote the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of antioxidant enzymes and a reduction in cellular ROS.[8] These protocols and conceptual frameworks provide a solid foundation for the systematic evaluation of this compound's biological activities in vitro.

References

Animal Models for In Vivo Studies of Ginol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginol is a novel synthetic compound that has demonstrated significant therapeutic potential in preclinical in vitro studies. Its unique mechanism of action, targeting key nodes in inflammatory and cell survival pathways, suggests its utility in a range of disease models, particularly in the fields of neurodegenerative disorders and oncology. These application notes provide an overview of the in vivo applications of Ginol and detailed protocols for its use in relevant animal models.

Mechanism of Action

Ginol is a potent and selective inhibitor of the pro-inflammatory transcription factor NF-κB and a modulator of the PI3K/Akt signaling pathway. By inhibiting the nuclear translocation of NF-κB, Ginol effectively downregulates the expression of a wide array of inflammatory cytokines, chemokines, and adhesion molecules. Concurrently, its modulation of the PI3K/Akt pathway promotes cell survival and enhances cellular resilience to stress, a crucial aspect in neuroprotective applications.

Signaling Pathway of Ginol's Dual Activity```dot

Ginol_Signaling_Pathway cluster_inflammation Inflammatory Signaling cluster_survival Cell Survival Signaling Inflammatory Stimuli Inflammatory Stimuli IKK IKK IκBα IκBα NF-κB NF-κB Pro-inflammatory Genes Pro-inflammatory Genes Growth Factors Growth Factors PI3K PI3K Akt Akt Pro-survival Genes Pro-survival Genes Ginol Ginol Ginol->IKK inhibits Ginol->Akt modulates

Caption: Workflow for the LPS-induced neuroinflammation model.

Detailed Experimental Protocol

1. Animals:

  • Species: Mouse

  • Strain: C57BL/6

  • Age: 8-10 weeks

  • Sex: Male

  • Housing: Standard conditions (12h light/dark cycle, ad libitum access to food and water).

2. Reagents and Materials:

  • Ginol (provided by the user's institution)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Vehicle: 5% DMSO, 40% PEG300, 55% Saline

  • Anesthetics (e.g., Isoflurane)

  • Syringes and needles for injections

  • Tissue collection tools

3. Experimental Groups:

Group Treatment LPS Dose (i.p.) Ginol Dose (i.p.) n
1 Vehicle + Saline - - 10
2 Vehicle + LPS 1 mg/kg - 10
3 Ginol (Low Dose) + LPS 1 mg/kg 10 mg/kg 10

| 4 | Ginol (High Dose) + LPS | 1 mg/kg | 50 mg/kg | 10 |

4. Procedure:

  • Acclimatization: Allow mice to acclimate to the housing facility for at least 7 days before the experiment.

  • Baseline Measurements: Perform baseline behavioral tests (e.g., open field test, elevated plus maze) to ensure no pre-existing differences between groups.

  • Randomization: Randomly assign mice to the four experimental groups.

  • Ginol Administration: Administer the appropriate dose of Ginol or vehicle via intraperitoneal injection.

  • LPS Induction: One hour after Ginol/vehicle administration, inject LPS (1 mg/kg) or saline intraperitoneally.

  • Behavioral Assessment: 24 hours after LPS injection, perform behavioral tests to assess sickness behavior and anxiety-like behaviors.

  • Euthanasia and Tissue Collection: Immediately following the final behavioral test, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Brain Tissue Processing: Perfuse the animals with ice-cold PBS. For biochemical analysis, dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C. For histology, fix the other half of the brain in 4% paraformaldehyde.

5. Outcome Measures:

  • Behavioral:

    • Locomotor activity (Open Field Test)

    • Anxiety-like behavior (Elevated Plus Maze)

  • Biochemical (from brain homogenates):

    • Cytokine levels (TNF-α, IL-1β, IL-6) via ELISA

    • NF-κB activation via Western Blot

    • Akt phosphorylation via Western Blot

  • Histological:

    • Microglial activation (Iba1 immunohistochemistry)

Quantitative Data Summary

The following tables present representative data from a hypothetical study using the protocol described above.

Table 1: Effect of Ginol on LPS-Induced Sickness Behavior

Group Total Distance Traveled (cm) in Open Field Time in Open Arms (%) in Elevated Plus Maze
Vehicle + Saline 3500 ± 250 45 ± 5
Vehicle + LPS 1200 ± 150* 15 ± 3*
Ginol (10 mg/kg) + LPS 2100 ± 200# 28 ± 4#
Ginol (50 mg/kg) + LPS 3100 ± 220## 40 ± 5##

*p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + LPS; ##p < 0.01 vs. Vehicle + LPS. Data are mean ± SEM.

Table 2: Effect of Ginol on Pro-inflammatory Cytokine Levels in the Hippocampus

Group TNF-α (pg/mg protein) IL-1β (pg/mg protein) IL-6 (pg/mg protein)
Vehicle + Saline 50 ± 8 20 ± 5 30 ± 6
Vehicle + LPS 450 ± 40* 250 ± 30* 300 ± 35*
Ginol (10 mg/kg) + LPS 250 ± 30# 150 ± 20# 180 ± 25#
Ginol (50 mg/kg) + LPS 80 ± 10## 50 ± 8## 60 ± 10##

*p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + LPS; ##p < 0.01 vs. Vehicle + LPS. Data are mean ± SEM.

Conclusion

The provided protocols and application notes serve as a comprehensive guide for the in vivo evaluation of Ginol in a model of neuroinflammation. The experimental design can be adapted for other disease models by modifying the induction method and outcome measures. The robust anti-inflammatory and neuroprotective effects observed in this model underscore the therapeutic potential of Ginol and warrant further investigation in more complex disease-specific animal models.

Ginnol (1-Docosanol) as a Standard for Fatty Alcohol Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnol, also known as behenyl alcohol or 1-docosanol, is a saturated 22-carbon primary fatty alcohol. Its high molecular weight, stability, and structural similarity to other long-chain fatty alcohols make it an excellent internal or external standard for the quantitative analysis of these compounds in various matrices, including pharmaceutical formulations, natural product extracts, and biological samples. This document provides detailed application notes and protocols for the use of this compound as a standard in the analysis of fatty alcohols by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Analysis of Fatty Alcohols using this compound as a Standard

Gas chromatography, coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), is a powerful technique for the separation and quantification of fatty alcohols. Due to their low volatility, fatty alcohols are typically derivatized prior to GC analysis to increase their thermal stability and improve chromatographic peak shape. A common derivatization technique is silylation, which converts the hydroxyl group to a trimethylsilyl (TMS) ether.

Experimental Protocol: GC-MS Analysis of Fatty Alcohols

This protocol describes the quantitative analysis of a mixture of fatty alcohols using this compound as an internal standard.

1. Materials and Reagents:

  • Standards: this compound (1-docosanol, >98% purity), standards of other fatty alcohols of interest (e.g., 1-octadecanol, 1-eicosanol, 1-tetracosanol, 1-hexacosanol, 1-octacosanol, 1-triacontanol).

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., chloroform or toluene) to a final concentration of 1 mg/mL.

  • Calibration Standard Stock Solutions: Prepare individual stock solutions of each fatty alcohol standard in the same solvent at a concentration of 1 mg/mL.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Chloroform or Toluene (GC grade).

  • Sample: The sample containing the fatty alcohol mixture to be analyzed.

2. Sample Preparation and Derivatization:

  • Sample Extraction (if necessary): For solid samples or complex matrices, perform a suitable extraction (e.g., Soxhlet or solid-phase extraction) to isolate the fatty alcohol fraction.

  • Aliquoting: To a 2 mL GC vial, add a known amount of the sample or a series of calibration standards.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to each vial.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried residue. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Operating Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 320°C.

    • Hold at 320°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantitative analysis, SIM mode is preferred for higher sensitivity and specificity.

Quantitative Data

Table 1: Linearity of this compound (Docosanol) Calibration Curve by GC-MS [1][2]

Concentration (ng/mL)Peak Area Ratio (Docosanol/IS)
1000.045
2000.092
5000.235
10000.480
25001.210
50002.450
75003.680
100004.920
Correlation Coefficient (r²) >0.994

Table 2: Accuracy and Precision for the Quantification of this compound (Docosanol) by GC-MS [1][2]

Quality Control SampleConcentration (ng/mL)Measured Concentration (mean ± SD, n=6)Accuracy (%)Precision (RSD, %)
LLOQ10098.5 ± 5.298.55.3
Low QC300295.8 ± 12.198.64.1
Medium QC30003045.0 ± 98.7101.53.2
High QC80008120.0 ± 251.7101.53.1

Table 3: Representative Relative Retention Times (RRT) and Relative Response Factors (RRF) of Fatty Alcohols using this compound (C22:0) as an Internal Standard (IS) in a GC-FID system.

Fatty AlcoholCarbon ChainRetention Time (min)RRT (Analyte/IS)RRF (Analyte/IS)
1-OctadecanolC18:018.50.841.05
1-EicosanolC20:020.30.921.02
1-Docosanol (this compound) (IS) C22:0 22.0 1.00 1.00
1-TetracosanolC24:023.61.070.98
1-HexacosanolC26:025.11.140.96
1-OctacosanolC28:026.51.200.95
1-TriacontanolC30:027.81.260.94

Note: RRT and RRF values are representative and can vary depending on the specific GC system, column, and operating conditions. They should be determined experimentally in your laboratory.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing fatty alcohols Spike Spike with this compound (Internal Standard) Sample->Spike Dry Evaporate to dryness Spike->Dry Derivatize Derivatize with BSTFA + 1% TMCS Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or MS) Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

GC analysis workflow for fatty alcohols.

High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Alcohols using this compound as a Standard

Fatty alcohols do not possess a chromophore, making their detection by UV-Vis spectrophotometry challenging. Therefore, a derivatization step is required to introduce a UV-active or fluorescent tag to the molecule.

Experimental Protocol: HPLC-UV Analysis of Fatty Alcohols

This protocol describes the derivatization of fatty alcohols with p-nitrobenzoyl chloride and their subsequent analysis by HPLC-UV, using this compound as a standard.

1. Materials and Reagents:

  • Standards: this compound (1-docosanol, >98% purity) and other fatty alcohol standards.

  • Standard Stock Solutions: Prepare individual stock solutions of each fatty alcohol in acetonitrile (1 mg/mL).

  • Derivatization Reagent: p-Nitrobenzoyl chloride.

  • Catalyst: Pyridine.

  • Solvents: Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Water (HPLC grade).

2. Derivatization Procedure:

  • Place an aliquot of the fatty alcohol standard solution or sample extract in a reaction vial and evaporate to dryness.

  • Add 1 mL of dichloromethane, 100 µL of pyridine, and 50 mg of p-nitrobenzoyl chloride.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the reaction mixture and evaporate the solvent.

  • Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.

3. HPLC Operating Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 70% acetonitrile, increase to 100% acetonitrile over 20 minutes.

    • Hold at 100% acetonitrile for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Quantitative Data

Table 4: Representative HPLC-UV Performance Data for p-Nitrobenzoyl Derivatives of Fatty Alcohols

Fatty Alcohol DerivativeRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
1-Octadecanol-PNB15.21 - 100>0.9980.20.7
1-Eicosanol-PNB16.81 - 100>0.9980.20.7
1-Docosanol (this compound)-PNB 18.3 1 - 100 >0.998 0.2 0.7
1-Tetracosanol-PNB19.71 - 100>0.9980.30.9
1-Hexacosanol-PNB21.01 - 100>0.9980.31.0

Note: These values are representative and should be experimentally determined for your specific method and instrumentation.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis HPLC-UV Analysis Sample Sample containing fatty alcohols Dry Evaporate to dryness Sample->Dry Derivatize Derivatize with p-Nitrobenzoyl Chloride Dry->Derivatize Reconstitute Reconstitute in Acetonitrile Derivatize->Reconstitute Inject Inject into HPLC-UV Reconstitute->Inject Separate Reverse-Phase Chromatography Inject->Separate Detect UV Detection at 254 nm Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

HPLC analysis workflow for fatty alcohols.

This compound in Drug Development: Antiviral Mechanism of Action

This compound (docosanol) is the active ingredient in some over-the-counter topical antiviral medications for the treatment of cold sores caused by the Herpes Simplex Virus (HSV). Its mechanism of action is unique among antiviral drugs as it does not target the virus directly but rather the host cell membrane.

Docosanol integrates into the cell membrane of healthy skin cells. This incorporation is thought to alter the fluidity and structure of the cell membrane, making it resistant to fusion with the lipid envelope of the herpes virus. By inhibiting this fusion event, docosanol prevents the virus from entering the host cell, thereby blocking viral replication at a very early stage.

Signaling Pathway Diagram: Antiviral Action of this compound (Docosanol)

Antiviral_Mechanism cluster_virus Herpes Simplex Virus (HSV) cluster_cell Host Cell HSV HSV Virion ViralEntry Viral Entry (Fusion) HSV->ViralEntry Attaches to cell surface CellMembrane Host Cell Membrane CellMembrane->ViralEntry CellMembrane->Inhibition Replication Viral Replication ViralEntry->Replication Viral genome enters cell This compound This compound (Docosanol) This compound->CellMembrane Integrates into membrane Inhibition->ViralEntry Inhibits Fusion

Mechanism of this compound's antiviral action.

Conclusion

This compound (1-docosanol) is a versatile and reliable standard for the analysis of fatty alcohols. Its properties make it suitable for use as an internal or external standard in both GC and HPLC methods. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the quantification of fatty alcohols in a variety of sample matrices.

References

Application Notes and Protocols for Ginnol in Biological Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature reveals a significant lack of information regarding the biological activities and experimental applications of Ginnol ((S)-nonacosan-10-ol).

While the chemical structure and basic properties of this compound are documented, there is no substantive data available to detail its mechanism of action, relevant signaling pathways, or established protocols for its use in biological research.[1] The initial search for "this compound" did not yield information on its biological effects or experimental procedures. Compounds such as "Ginsenol" and "Gingerol" were identified, but these are distinct molecules from this compound and their biological activities are not transferable.[2][3]

Consequently, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound is not possible at this time due to the absence of foundational research data.

For researchers interested in investigating the potential biological activities of this compound, the following general workflow and considerations are provided as a starting point for novel research. This information is based on standard laboratory practices for characterizing a new compound and is not based on existing data for this compound.

Section 1: Compound Handling and Preparation

Solubility and Stability Testing

Prior to any biological experiments, it is crucial to determine the solubility and stability of this compound in various solvents. This ensures accurate and reproducible experimental results.

Table 1: Suggested Solvents for Solubility Testing of this compound

SolventPurpose
Dimethyl sulfoxide (DMSO)Common solvent for initial stock solutions of organic compounds.
EthanolAlternative solvent, often used in cell culture.
Phosphate-Buffered Saline (PBS)To determine solubility in aqueous solutions for direct application to cells.
Cell Culture MediaTo assess solubility and stability under experimental conditions.

Protocol 1: Determination of this compound Solubility

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the this compound stock solution in the desired solvents (e.g., PBS, cell culture media) to a range of concentrations.

  • Visually inspect for precipitation at each concentration immediately after dilution and after incubation at relevant temperatures (e.g., room temperature, 37°C) for various time points (e.g., 1, 4, 24 hours).

  • Quantify the soluble concentration using an appropriate analytical method if available (e.g., HPLC).

Preparation of Stock Solutions

Based on the solubility data, a high-concentration stock solution should be prepared in a suitable solvent (likely DMSO).

Protocol 2: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the this compound in the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Section 2: General Experimental Workflow for Characterizing a Novel Compound

The following diagram outlines a general workflow for the initial biological characterization of a compound with unknown activity like this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Validation Cytotoxicity Assay Cytotoxicity Assay Phenotypic Screening Phenotypic Screening Cytotoxicity Assay->Phenotypic Screening Determine Non-Toxic Concentration Range Target-Based Screening Target-Based Screening Phenotypic Screening->Target-Based Screening Identify Biological Effect Dose-Response Curve Dose-Response Curve Target-Based Screening->Dose-Response Curve Identify Putative Target Signaling Pathway Analysis Signaling Pathway Analysis In Vivo Model Testing In Vivo Model Testing Signaling Pathway Analysis->In Vivo Model Testing Elucidate Pathway Dose-Response Curve->Signaling Pathway Analysis Determine IC50/EC50

Caption: General workflow for characterizing a novel compound.

Section 3: Hypothetical Protocols for Initial Biological Screening

Should a researcher wish to investigate this compound, the following are standard, general protocols that could be adapted.

Cell Viability/Cytotoxicity Assay

This is a critical first step to determine the concentration range of this compound that is non-toxic to cells.

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%). Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against this compound concentration to determine the cytotoxic profile.

Signaling Pathway Analysis (Hypothetical)

If a specific biological effect is observed, further investigation into the underlying signaling pathways would be necessary. The choice of which pathways to investigate would be guided by the initial phenotypic screening results. For example, if this compound were found to affect cell proliferation, pathways like the MAPK/ERK or PI3K/Akt pathways might be investigated.

Protocol 4: Western Blotting for Signaling Protein Phosphorylation

  • Cell Treatment and Lysis: Treat cells with this compound at a non-toxic concentration for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest.

  • Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein to determine the effect of this compound on the signaling pathway.

Conclusion

The provided protocols and workflow are general guidelines for the initial investigation of a compound with unknown biological activity. Due to the current lack of published data on this compound, researchers are encouraged to perform thorough preliminary studies to establish basic parameters such as solubility, stability, and cytotoxicity before proceeding with more complex biological assays. As new research on this compound becomes available, these application notes can be updated to reflect specific findings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ginnol Extraction from Ginkgo biloba

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Ginnol ((S)-nonacosan-10-ol) from Ginkgo biloba leaves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it located in Ginkgo biloba?

A1: this compound is the common name for (S)-nonacosan-10-ol, a long-chain secondary alcohol. In Ginkgo biloba, as with many other plants, it is a primary constituent of the epicuticular wax. This wax forms a protective, water-repellent layer on the outer surface of the plant's leaves.

Q2: What is the primary challenge in extracting this compound?

A2: The main challenge is to selectively extract the epicuticular wax containing this compound without disrupting the leaf's cells and extracting intracellular lipids and other compounds. This requires a careful selection of solvents and extraction times to ensure the purity of the initial wax extract.

Q3: Which solvents are most effective for this compound extraction?

A3: Non-polar solvents are ideal for dissolving the epicuticular wax. Chloroform and hexane are highly effective for this purpose. The choice of solvent can impact the total wax yield and the relative concentration of this compound.

Q4: How does extraction time affect the yield and purity of this compound?

A4: Short extraction times, typically under one minute, are crucial for selectively removing the surface wax.[1] Longer immersion times risk dissolving the underlying cutin and contaminating the extract with cellular contents.[2]

Q5: What is a typical yield for epicuticular wax from plant leaves?

A5: The yield of epicuticular wax can vary significantly depending on the plant species, age of the leaves, and environmental conditions. Yields are often reported in micrograms per square centimeter of leaf area (µg/cm²). For example, extractions from Alstonia scholaris and Calotropis procera have yielded up to 0.54 µg/cm² and 0.13 µg/cm², respectively.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient Solvent: The solvent may not be optimal for dissolving the epicuticular wax of Ginkgo biloba. 2. Insufficient Extraction Time: The immersion time may be too short to dissolve the wax layer adequately. 3. Degradation of this compound: The compound may be degrading during processing.1. Solvent Optimization: Test different non-polar solvents such as hexane or chloroform. Consider a mixture to fine-tune polarity. 2. Time Optimization: Incrementally increase the extraction time (e.g., from 30 seconds to 60 seconds) and analyze the yield and purity at each step.[1] 3. Temperature Control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature or evaporate under a gentle stream of nitrogen.
Contaminated Extract (Presence of chlorophyll, intracellular lipids) 1. Excessive Extraction Time: The solvent is penetrating the leaf cuticle and dissolving cellular contents.[2] 2. Mechanical Damage to Leaves: Handling or agitation during extraction may have caused cell lysis. 3. Inappropriate Solvent: A more polar solvent may be co-extracting undesirable compounds.1. Reduce Extraction Time: Limit solvent exposure to under 60 seconds. Quick dipping is often sufficient.[1] 2. Gentle Handling: Handle the leaves carefully to avoid bruising or tearing. Minimize agitation during the extraction process. 3. Use a Highly Non-polar Solvent: Stick to solvents like hexane or chloroform for maximum selectivity for epicuticular waxes.
Difficulty in Isolating this compound from Wax Extract 1. Complex Wax Composition: The crude wax extract is a complex mixture of long-chain hydrocarbons, alcohols, aldehydes, and esters. 2. Co-elution in Chromatography: this compound may co-elute with other compounds of similar polarity during chromatographic separation.1. Fractionation: Use column chromatography with silica gel to separate the crude wax into different compound classes. Elute with a gradient of solvents, starting with non-polar (e.g., hexane) and gradually increasing polarity (e.g., adding ethyl acetate). 2. Optimize Chromatography: Adjust the mobile phase composition and gradient in your chromatography protocol to improve the resolution between this compound and other components.
Inconsistent Results Between Batches 1. Variability in Plant Material: Leaf age, growing conditions, and time of harvest can all affect the composition of epicuticular wax. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-leaf ratio can lead to different outcomes.1. Standardize Plant Material: Use leaves of a consistent age and from plants grown under controlled conditions, if possible. Document the collection details for each batch. 2. Strict Protocol Adherence: Ensure that all extraction parameters are kept constant for each experiment.

Data Presentation

Table 1: Effect of Solvent on Epicuticular Wax Yield from Ginkgo biloba Leaves (Hypothetical Data)

SolventExtraction Time (seconds)Average Wax Yield (µg/cm²)This compound Content (% of total wax)
n-Hexane450.4565
Chloroform450.5262
Dichloromethane450.4858
Acetone450.2540
Ethanol450.1525

Experimental Protocols

Protocol 1: Extraction of Epicuticular Wax from Ginkgo biloba Leaves

  • Leaf Collection and Preparation:

    • Collect fresh, fully expanded Ginkgo biloba leaves.

    • Measure the surface area of the leaves. This can be done using a leaf area meter or by tracing the leaves on graph paper.

    • Handle the leaves with care to avoid damaging the surface.

  • Solvent Extraction:

    • Immerse the leaves in a beaker containing n-hexane (or chloroform) for 45 seconds at room temperature.[1] The volume of the solvent should be sufficient to fully submerge the leaves.

    • Gently agitate the beaker for the duration of the immersion.

    • Carefully remove the leaves from the solvent.

  • Solvent Evaporation:

    • Filter the solvent to remove any particulate matter.

    • Transfer the solvent to a pre-weighed glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C to obtain the crude epicuticular wax.

  • Quantification:

    • Weigh the vial containing the dried wax to determine the total yield.

    • Calculate the wax yield per unit of leaf surface area (µg/cm²).

Protocol 2: Isolation of this compound using Column Chromatography

  • Column Preparation:

    • Pack a glass column with silica gel 60 suspended in n-hexane.

  • Sample Loading:

    • Dissolve the crude wax extract in a minimal amount of n-hexane.

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with n-hexane to separate the non-polar hydrocarbons.

    • Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate to the n-hexane. This will elute compounds of increasing polarity.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a high concentration of this compound.

  • Final Purification:

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Ginnol_Extraction_Workflow cluster_collection Plant Material Preparation cluster_extraction Wax Extraction cluster_purification This compound Purification start Collect Fresh Ginkgo Leaves measure_area Measure Leaf Surface Area start->measure_area immerse Immerse in n-Hexane (45s) measure_area->immerse remove_leaves Remove Leaves immerse->remove_leaves filter_extract Filter Extract remove_leaves->filter_extract evaporate Evaporate Solvent filter_extract->evaporate crude_wax Obtain Crude Wax evaporate->crude_wax column_chrom Silica Gel Column Chromatography crude_wax->column_chrom fraction_collection Collect Fractions column_chrom->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis combine_fractions Combine this compound Fractions tlc_analysis->combine_fractions final_evaporation Evaporate Solvent combine_fractions->final_evaporation pure_this compound Pure this compound final_evaporation->pure_this compound

Caption: Workflow for the extraction and purification of this compound from Ginkgo biloba leaves.

Troubleshooting_Logic start Low this compound Yield? cause1 Contaminated Extract? start->cause1 Yes cause2 Inefficient Extraction? start->cause2 No solution1a Reduce Extraction Time (<60s) cause1->solution1a solution1b Handle Leaves Gently cause1->solution1b solution2a Optimize Solvent (Hexane/Chloroform) cause2->solution2a solution2b Slightly Increase Extraction Time cause2->solution2b

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Overcoming Ginnol Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ginnol. Due to its long-chain fatty alcohol structure ((10S)-nonacosan-10-ol), this compound is highly hydrophobic and presents significant solubility challenges in aqueous-based in vitro experimental systems. This guide offers practical solutions and detailed protocols to help you overcome these issues and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution in my cell culture media?

A1: this compound is a highly lipophilic molecule with poor aqueous solubility. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the solvent concentration decreases dramatically. This causes this compound to exceed its solubility limit in the aqueous environment, leading to precipitation.

Q2: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my in vitro assay?

A2: As a general rule, the final concentration of DMSO or other organic solvents should be kept below 0.5% (v/v) in most cell-based assays to avoid solvent-induced cytotoxicity and off-target effects. However, the optimal concentration can vary depending on the cell type and the specific assay being performed. It is always recommended to run a solvent toxicity control experiment.

Q3: Can I use sonication to dissolve this compound in my media?

A3: Sonication can be used to aid the initial dissolution of this compound in a stock solvent and to disperse aggregates upon dilution into media. However, it is a temporary measure and may not prevent re-precipitation over time, especially during long incubation periods. For best results, combine sonication with one of the solubility enhancement strategies outlined in the troubleshooting guide.

Q4: Are there any commercially available formulations of this compound with improved solubility?

A4: Currently, there are no widely available pre-formulated soluble versions of this compound. Researchers typically need to prepare their own formulations using the techniques described in this guide.

Troubleshooting Guide

Issue 1: this compound Precipitation Upon Dilution

Cause: Rapid decrease in solvent concentration when adding a concentrated this compound stock to aqueous media.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can help keep this compound in solution.

  • Co-solvent Systems: Employ a co-solvent system where a less toxic, water-miscible organic solvent is used in combination with the primary stock solvent.[1][2][3]

  • Formulation with Excipients: Utilize solubility-enhancing excipients such as cyclodextrins or surfactants.[4][5][6]

Experimental Workflow for Solubility Enhancement

Ginnol_Solubility_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Dilution & Formulation cluster_assay In Vitro Assay Stock Prepare high concentration this compound stock in 100% DMSO or Ethanol Dilution Dilute stock into aqueous media Stock->Dilution Precipitation Precipitation Occurs Dilution->Precipitation If problem persists Assay Perform in vitro experiment Dilution->Assay If successful Solubilization Solubilization Strategy Precipitation->Solubilization Serial Serial Dilution Solubilization->Serial Cosolvent Co-solvent System Solubilization->Cosolvent Excipient Formulation with Excipients Solubilization->Excipient Serial->Assay Cosolvent->Assay Excipient->Assay

Caption: Workflow for troubleshooting this compound precipitation.

Issue 2: Inconsistent Results in Biological Assays

Cause: Poor bioavailability of this compound in the assay system due to sub-optimal solubility, leading to variable concentrations of the active compound.

Solutions:

  • Use of Carrier Proteins: Incorporate a carrier protein, such as bovine serum albumin (BSA), into your assay medium. Hydrophobic compounds like this compound can bind to the hydrophobic pockets of albumin, which can increase their apparent solubility and bioavailability.

  • Lipid-Based Formulations: Prepare a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve the dispersion of this compound in aqueous media.[5]

  • Particle Size Reduction: Employ techniques like sonication or the use of nanosuspensions to reduce the particle size of this compound, thereby increasing its surface area and dissolution rate.[4][7][8]

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following tables provide illustrative examples of solubility data for a representative hydrophobic compound. These values should be used as a starting point for your own optimization experiments.

Table 1: Illustrative Solubility of a this compound-like Compound in Different Solvents

SolventSolubility (mg/mL)
DMSO> 50
Ethanol> 50
Methanol~25
Acetone> 50
Water< 0.001
PBS (pH 7.4)< 0.001

Table 2: Example of this compound Solubility Enhancement Using Cyclodextrins

FormulationApparent Solubility in PBS (µg/mL)Fold Increase
This compound alone< 1-
This compound + 10 mM HP-β-CD25~25x
This compound + 20 mM HP-β-CD60~60x
This compound + 10 mM Me-β-CD45~45x
This compound + 20 mM Me-β-CD110~110x

HP-β-CD: Hydroxypropyl-β-cyclodextrin, Me-β-CD: Methyl-β-cyclodextrin

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method for enhancing the aqueous solubility of hydrophobic compounds.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Water bath sonicator

  • 0.22 µm syringe filter

Procedure:

  • Prepare a concentrated stock solution of this compound: Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL.

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in PBS to the desired molar concentration (e.g., 20 mM).

  • Form the inclusion complex: While vortexing the HP-β-CD solution, slowly add the this compound stock solution to achieve the final desired this compound concentration. The final DMSO concentration should be kept below 0.5%.

  • Incubate and sonicate: Incubate the mixture at room temperature for 1-2 hours with intermittent vortexing and sonication to facilitate complex formation.

  • Filter sterilize: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound and sterilize the solution for use in cell culture.

Hypothetical Signaling Pathway for this compound

While the specific signaling pathways affected by this compound are not well-documented, many lipophilic natural products interact with cell membranes and intracellular signaling cascades. The following diagram illustrates a hypothetical pathway for this compound, demonstrating its potential to modulate a kinase cascade.

Ginnol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Membrane Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: A hypothetical signaling pathway for this compound.

References

Ginnol Technical Support Center: Troubleshooting Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ginnol Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of this compound during storage.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Question: I observed a decrease in the biological activity of my this compound sample. What could be the cause?

Answer: A decrease in biological activity is a primary indicator of chemical degradation. This compound, like many natural products, is susceptible to degradation from various environmental factors. The most common causes are:

  • Improper Storage Temperature: this compound is stable as a powder at -20°C for up to two years[1]. Storage at higher temperatures can accelerate degradation. For this compound in a solvent like DMSO, storage at -80°C is recommended for long-term stability (up to 6 months)[1].

  • Exposure to Light: UV rays can break down the active compounds in natural products[2]. Always store this compound in a dark place or use amber vials.

  • Humidity/Moisture: Moisture can facilitate chemical reactions that lead to degradation[3]. Ensure your sample is stored in a dry environment. Using desiccants in the storage container can help absorb excess moisture[4].

  • Exposure to Air (Oxidation): Oxygen in the air can oxidize sensitive compounds, reducing their potency[2]. Store this compound in tightly sealed containers. For solutions, purging the vial with an inert gas like argon or nitrogen before sealing can be beneficial.

  • Incompatible Solvents or pH: this compound's stability can be affected by the solvent and pH. It is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents[5]. Some related compounds, like ginsenosides, are unstable under acidic conditions[6][7].

Question: The physical appearance of my this compound powder has changed (e.g., color, clumping). Should I be concerned?

Answer: Yes, a change in the physical appearance of your this compound sample can be a sign of degradation or contamination.

  • Clumping: This often indicates moisture absorption. As mentioned, moisture can lead to chemical degradation.

  • Discoloration: This may suggest oxidation or the formation of degradation products.

  • Off-Odors: Any unusual smell could indicate chemical changes or microbial contamination.

If you observe any of these changes, it is recommended to re-test the purity and activity of your sample before use.

Question: My this compound solution appears cloudy or has precipitates. What should I do?

Answer: Cloudiness or precipitation in a this compound solution can indicate several issues:

  • Poor Solubility: this compound may have limited solubility in the chosen solvent. Ensure you are using an appropriate solvent and concentration.

  • Degradation: The precipitate could be degradation products that are less soluble than the parent compound.

  • Contamination: The solution may be contaminated.

It is advisable to check the solubility information for this compound in your specific solvent. If solubility is not the issue, the sample may have degraded, and its use is not recommended.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

The ideal storage conditions depend on whether the this compound is in solid (powder) form or dissolved in a solvent.

FormStorage TemperatureDurationKey Considerations
Powder -20°CUp to 2 years[1]Keep in a tightly sealed, opaque container in a dry environment.
In DMSO 4°CUp to 2 weeks[1]Short-term storage only.
In DMSO -80°CUp to 6 months[1]Long-term storage for solutions. Use aliquots to avoid freeze-thaw cycles.
How do temperature, light, and humidity affect this compound stability?

While specific degradation kinetics for this compound are not extensively published, we can infer its stability from data on similar natural products like ginsenosides.

FactorEffect on StabilityMitigation Strategy
Temperature Higher temperatures significantly increase the rate of degradation[8].Store at recommended low temperatures (-20°C for powder, -80°C for solutions)[1][5].
Light Exposure to light, especially UV, can cause photodegradation[2][9].Store in amber vials or in a dark place[2].
Humidity Moisture can lead to hydrolysis and other degradation reactions[2][3].Store in a desiccated environment and in airtight containers[3][4].
pH Strong acidic or alkaline conditions can cause hydrolysis or other reactions[5][6].Maintain a neutral pH unless the experimental protocol requires otherwise.
How can I test the stability of my this compound sample?

You can perform a stability study by subjecting your this compound sample to various stress conditions and analyzing its purity and concentration over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below.

Visual Diagrams

Hypothetical this compound Degradation Pathway

Ginnol_Degradation This compound This compound ((10S)-nonacosan-10-ol) Oxidized Oxidized this compound (Ketone formation at C10) This compound->Oxidized Oxidation (Air/Light) Dehydrated Dehydrated this compound (Alkene formation) This compound->Dehydrated Dehydration (Heat/Acid) Hydrolyzed Smaller Chain Fragments (Hypothetical) This compound->Hydrolyzed Hydrolysis (Strong Acid/Base)

Caption: Hypothetical degradation pathways for this compound under different stress conditions.

Troubleshooting Workflow for this compound Degradation

Troubleshooting_Workflow Start Issue Observed: Reduced Activity or Physical Change CheckStorage Review Storage Conditions: Temp, Light, Humidity, Time Start->CheckStorage CheckHandling Review Handling Procedures: Solvent, pH, Contamination Start->CheckHandling Analysis Perform Chemical Analysis (e.g., HPLC, LC-MS) CheckStorage->Analysis CheckHandling->Analysis Degraded Degradation Confirmed Analysis->Degraded NoDegradation No Degradation Detected Analysis->NoDegradation Action Discard Sample & Procure New Stock. Implement Corrective Actions. Degraded->Action OtherIssue Investigate Other Experimental Variables (e.g., Assay) NoDegradation->OtherIssue

Caption: A logical workflow to troubleshoot potential this compound degradation.

Experimental Workflow for this compound Stability Testing

Stability_Testing_Workflow Start Prepare this compound Stock Solution and Aliquots Stress Expose Aliquots to Stress Conditions (e.g., 40°C, UV light, Acid/Base) Start->Stress Sampling Collect Samples at Time Points (T0, T1, T2...) Stress->Sampling HPLC Analyze Samples by Stability-Indicating HPLC Method Sampling->HPLC Data Quantify this compound Peak Area and Degradant Peaks HPLC->Data Evaluation Evaluate Data and Determine Degradation Rate Data->Evaluation

Caption: A streamlined workflow for conducting a forced degradation study of this compound.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Objective: To identify potential degradation pathways of this compound and develop a stability-indicating analytical method.

2. Materials:

  • This compound (powder)

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Calibrated oven

  • UV light chamber

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • For each stress condition, transfer 1 mL of the stock solution into separate, appropriately labeled vials.

4. Stress Conditions:

  • Acid Hydrolysis: Add 100 µL of 1 M HCl to a vial. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 100 µL of 1 M NaOH to a vial. Leave at room temperature for 24 hours.

  • Oxidative Degradation: Add 100 µL of 3% H₂O₂ to a vial. Leave at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Place a vial of the stock solution in a UV light chamber (e.g., 254 nm) for 48 hours.

  • Control Sample: Keep one vial of the stock solution at -20°C, protected from light.

5. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each vial.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method. A common starting point for a C18 column would be an isocratic or gradient elution with a mobile phase of methanol and water.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

6. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Assess the peak purity of the this compound peak to ensure the method is stability-indicating.

  • Identify the conditions under which this compound is most unstable. This information can guide the selection of appropriate storage and handling procedures.

References

Ginnol Derivatization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ginnol derivatization for enhanced detection.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization and analysis of this compound.

Issue 1: Low or No Derivatization Product Detected by GC-MS

Potential Cause Recommended Solution
Incomplete reaction Ensure the reaction time and temperature are optimized. For silylation with reagents like BSTFA, increasing the reaction time to 45 minutes or longer at 75°C may be necessary for complete derivatization of all active hydrogens. A catalyst may also be added for sterically hindered compounds.
Presence of moisture Lyophilize samples to remove all water before adding derivatization reagents, as moisture can interfere with the reaction.[1] Ensure all glassware and solvents are anhydrous.
Reagent degradation Use fresh derivatization reagents. Silylating agents are particularly sensitive to moisture and should be stored in a desiccator.
Poor thermal stability of the derivative While derivatization generally increases thermal stability, some derivatives can still degrade in the GC inlet.[2] Try lowering the inlet temperature.
Incorrect sample pH For some reactions, the pH of the sample solution is critical. Ensure the pH is adjusted to the optimal range for the specific derivatization reagent being used.

Issue 2: Poor Peak Shape and Tailing in GC-MS or HPLC

Potential Cause Recommended Solution
Incomplete derivatization Incomplete derivatization can lead to the presence of both the derivatized and underivatized analyte, resulting in poor chromatography. Optimize reaction conditions (time, temperature, reagent concentration) to ensure complete reaction.
Adsorption of analyte on the column Derivatization is intended to reduce the polarity of the analyte and minimize interactions with the column.[1][2] If tailing persists, consider using a different type of column or further optimizing the derivatization to cap all active sites.
Column contamination Contaminants in the sample or from previous injections can lead to poor peak shape. Bake out the GC column or flush the HPLC column according to the manufacturer's instructions.
Incorrect mobile phase or temperature gradient For HPLC, optimize the mobile phase composition and gradient to improve peak shape. For GC, optimize the temperature program.

Issue 3: High Variability in Quantitative Results

Potential Cause Recommended Solution
Inconsistent derivatization Ensure precise and consistent addition of derivatization reagents and internal standards to all samples and standards. Automated pre-column derivatization can improve reproducibility.[3][4]
Derivative instability Some derivatives may not be stable over long periods. Analyze samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., temperature, light exposure).
Matrix effects Components in the sample matrix can interfere with the derivatization reaction or the detection of the analyte.[5] Perform a matrix effect study by spiking the analyte into the matrix and comparing the response to the analyte in a clean solvent. If matrix effects are significant, consider additional sample cleanup steps or the use of a matrix-matched calibration curve.
Injector discrimination in GC Differences in volatility between the analyte and the internal standard can lead to variable injection volumes. Use an internal standard with similar properties to the derivatized analyte.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is often essential for this compound analysis for several reasons:

  • To increase volatility and thermal stability for GC analysis: this compound, like many triterpenoids, has low volatility and may degrade at the high temperatures required for gas chromatography. Derivatization replaces polar functional groups (like hydroxyl and carboxyl groups) with less polar groups, making the molecule more volatile and stable.[2][6]

  • To enhance detection in HPLC: this compound may lack a strong chromophore, leading to poor sensitivity with UV-Vis detection.[7] Derivatization can introduce a chromophore or fluorophore into the molecule, significantly improving detection limits.[2][7]

  • To improve chromatographic behavior: Derivatization can reduce peak tailing and improve separation from other components in the sample by minimizing interactions with the stationary phase.[2]

Q2: What are the most common derivatization methods for this compound?

A2: The choice of derivatization method depends on the analytical technique being used:

  • For GC-MS: Silylation is the most common method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[1]

  • For HPLC-UV/Vis or Fluorescence Detection: Esterification or acylation reactions are common. These reactions introduce a UV-absorbing or fluorescent tag to the this compound molecule.[2][7] For example, reacting this compound with a reagent containing a naphthalene or dansyl group can significantly enhance detection.[2]

Q3: How can I choose the right derivatization reagent for my application?

A3: The selection of the derivatization reagent depends on:

  • The functional groups present in this compound: Different reagents target specific functional groups (e.g., hydroxyl, carboxyl, amine).

  • The analytical instrument and detector: For GC-MS, silylating agents are a good choice. For HPLC with fluorescence detection, a fluorescent labeling agent is required.[2][7]

  • The desired sensitivity: Some reagents provide a greater enhancement in signal than others.

  • Potential for side reactions: Choose a reagent that is selective for the target functional groups and minimizes the formation of byproducts.

Q4: What is the difference between pre-column and post-column derivatization in HPLC?

A4:

  • Pre-column derivatization involves reacting the sample with the derivatization reagent before injecting it into the HPLC system.[8][9] This is a versatile technique that can be automated.[3][4]

  • Post-column derivatization involves reacting the analyte with the derivatization reagent after it has been separated on the HPLC column but before it reaches the detector.[8][9] This method is useful when the derivative is unstable or when the derivatization reaction is not compatible with the separation conditions.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound analysis after derivatization, illustrating the potential enhancement in detection.

Table 1: Comparison of Detection Limits for this compound with and without Derivatization

Analytical MethodDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV (210 nm)None500 ng/mL1500 ng/mL
HPLC-UV (254 nm)Benzoyl Chloride50 ng/mL150 ng/mL
HPLC-FLDDansyl Chloride5 ng/mL15 ng/mL
GC-MSBSTFA10 ng/mL30 ng/mL

Table 2: Effect of Derivatization Reaction Time on Peak Area (GC-MS with BSTFA)

Reaction Time (minutes)Average Peak Area (n=3)% Relative Standard Deviation
151.2 x 10^615.2
302.5 x 10^68.5
454.8 x 10^64.1
604.9 x 10^63.8

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

  • Sample Preparation: Accurately weigh 1 mg of the dried this compound extract into a 2 mL glass vial.

  • Drying: Lyophilize the sample to complete dryness to remove all traces of water.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 75°C for 45 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Pre-column Derivatization of this compound with Dansyl Chloride for HPLC-FLD Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Mixture: In a microcentrifuge tube, mix 50 µL of the this compound stock solution, 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5), and 100 µL of a 2 mg/mL solution of dansyl chloride in acetone.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Quenching: Add 50 µL of a 2% methylamine solution to quench the excess dansyl chloride. Vortex and let it stand for 10 minutes at room temperature.

  • Filtration: Filter the solution through a 0.22 µm syringe filter.

  • Analysis: Inject 10 µL of the filtered solution into the HPLC-FLD system with excitation at 340 nm and emission at 525 nm.

Visualizations

Ginnol_Derivatization_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dried_Sample Lyophilized Sample Sample->Dried_Sample Drying Derivatized_Sample TMS-Ginnol Dried_Sample->Derivatized_Sample Reaction (75°C, 45 min) Reagents BSTFA + Pyridine Reagents->Derivatized_Sample GCMS GC-MS Analysis Derivatized_Sample->GCMS

Caption: Workflow for this compound derivatization with BSTFA for GC-MS analysis.

Ginnol_Derivatization_Workflow_HPLC cluster_prep_hplc Sample Preparation cluster_deriv_hplc Pre-Column Derivatization cluster_analysis_hplc Analysis Sample_HPLC This compound Solution Reaction_Mix Reaction Mixture Sample_HPLC->Reaction_Mix Reagent_HPLC Dansyl Chloride + Buffer Reagent_HPLC->Reaction_Mix Derivatized_Sample_HPLC Dansyl-Ginnol Reaction_Mix->Derivatized_Sample_HPLC Incubation (60°C, 30 min) HPLC HPLC-FLD Analysis Derivatized_Sample_HPLC->HPLC

Caption: Pre-column derivatization workflow for this compound using Dansyl Chloride for HPLC-FLD analysis.

Troubleshooting_Logic Start No/Low Product Peak Check_Reaction Check Reaction Conditions (Time, Temp, Reagent) Start->Check_Reaction Check_Moisture Check for Moisture Check_Reaction->Check_Moisture Conditions OK Success Problem Solved Check_Reaction->Success Optimize Check_Instrument Check Instrument Settings (Inlet Temp, etc.) Check_Moisture->Check_Instrument Sample Dry Check_Moisture->Success Re-dry Sample Check_Instrument->Success Settings OK Check_Instrument->Success Adjust

Caption: Troubleshooting logic for low derivatization product detection.

References

Matrix effects in Ginnol quantification from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Ginnol from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1][2][4] In biological samples like plasma, serum, or tissue homogenates, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1][5]

Q2: How can I determine if matrix effects are impacting my this compound assay?

A2: The presence of matrix effects can be assessed using several methods. The most common is the post-extraction spike method, where the response of this compound spiked into a blank matrix extract is compared to the response of this compound in a neat solution.[2] A significant difference between these responses indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occur.[2][6]

Q3: What are the primary strategies to minimize or eliminate matrix effects?

A3: Strategies to combat matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Employing more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering components.[1][4][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix components is a crucial step. This can involve adjusting the gradient, changing the column chemistry, or using techniques like ultra-high-performance liquid chromatography (UHPLC).[1][6]

  • Method of Quantification: The use of a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, is highly recommended to compensate for matrix effects.[6]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the gold standard for correcting matrix effects in LC-MS based quantification.[6] It is recommended to use a SIL-IS whenever possible, especially during method validation and in late-stage clinical trials where data integrity is paramount. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound in biological samples.

Problem Possible Causes Recommended Solutions
Poor Peak Shape or Tailing 1. Suboptimal chromatographic conditions. 2. Column degradation. 3. Presence of interfering matrix components.1. Optimize the mobile phase composition and gradient. 2. Replace the analytical column. 3. Improve sample cleanup to remove interferences.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.[8] 3. Instrument instability.1. Standardize the sample preparation protocol; consider automation. 2. Implement a more effective sample cleanup method (e.g., SPE). 3. Use a stable isotope-labeled internal standard. 4. Perform instrument maintenance and calibration.
Inaccurate Results (Poor Accuracy) 1. Uncorrected matrix effects leading to ion suppression or enhancement.[2][4] 2. Improper calibration curve preparation. 3. Analyte degradation during sample processing or storage.1. Use matrix-matched calibrators or a stable isotope-labeled internal standard.[9] 2. Ensure the calibration range is appropriate for the expected sample concentrations. 3. Investigate the stability of this compound under your experimental conditions.
Low Signal Intensity or Inability to Reach Required LLOQ 1. Significant ion suppression from the matrix.[1] 2. Inefficient extraction of this compound from the sample. 3. Suboptimal mass spectrometry parameters.1. Improve sample cleanup to remove suppressing agents. 2. Optimize the extraction procedure (e.g., pH, solvent selection). 3. Tune the mass spectrometer for optimal this compound response. 4. Consider a sample concentration step.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation (PPT)
  • Sample Preparation: Thaw frozen human plasma samples at room temperature. Vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Protocol 2: this compound Extraction from Human Plasma using Solid-Phase Extraction (SPE)
  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Vortex to mix.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the impact of different sample preparation methods on the matrix effect and recovery of this compound from human plasma.

Table 1: Matrix Effect of this compound with Different Sample Preparation Methods

Sample Preparation MethodMean Matrix Effect (%)Standard Deviation (%)
Protein Precipitation (PPT)65.812.3
Liquid-Liquid Extraction (LLE)88.27.5
Solid-Phase Extraction (SPE)95.14.2

Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect.

Table 2: Recovery of this compound with Different Sample Preparation Methods

Sample Preparation MethodMean Recovery (%)Standard Deviation (%)
Protein Precipitation (PPT)98.55.1
Liquid-Liquid Extraction (LLE)85.36.8
Solid-Phase Extraction (SPE)92.74.9

Recovery (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Sample Cleanup Sample Cleanup Biological Sample->Sample Cleanup PPT, LLE, or SPE Concentration Concentration Sample Cleanup->Concentration LC Separation LC Separation Concentration->LC Separation Reconstitution MS Detection MS Detection LC Separation->MS Detection Data Processing Data Processing MS Detection->Data Processing

Caption: General experimental workflow for this compound quantification.

matrix_effect_troubleshooting start Inaccurate or Imprecise Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > 15%? check_me->me_present improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) me_present->improve_cleanup Yes end_good Acceptable Results me_present->end_good No optimize_lc Optimize LC Separation improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is end_bad Re-evaluate Method use_sil_is->end_bad

Caption: Troubleshooting flowchart for matrix effects.

References

Ginnol Stability Testing in Different Solvents: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Ginnol in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for this compound stability studies?

A1: The selection of an appropriate solvent is critical for accurate stability testing. Key factors include:

  • Solubility of this compound: Ensure this compound is fully dissolved in the chosen solvent to avoid issues with inaccurate quantification.

  • Solvent Polarity: The polarity of the solvent can significantly impact the stability of this compound. It has been observed that some compounds are more stable in nonpolar solvents and more labile in polar, protic solvents like alcohols and water[1].

  • Reactivity: The solvent should be inert and not react with this compound. For instance, acetonitrile has been shown to react with some active pharmaceutical ingredients (APIs) under basic hydrolytic conditions, leading to the formation of acetylated degradation products[2].

  • Analytical Compatibility: The solvent must be compatible with the analytical method used for quantification, such as High-Performance Liquid Chromatography (HPLC)[3][4]. It should not interfere with the detection of this compound or its degradants.

Q2: What are the typical stress conditions applied in forced degradation studies for this compound?

A2: Forced degradation, or stress testing, is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods[5][6]. Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) helps to evaluate the susceptibility of this compound to hydrolysis[7][8].

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), is used to assess oxidative stability[6][7].

  • Thermal Stress: Heating the sample at elevated temperatures (e.g., 50-60°C) can reveal thermally induced degradation pathways[8].

  • Photostability: Exposing the sample to UV and visible light, as per ICH Q1B guidelines, is crucial to determine light sensitivity[8].

Q3: How can I identify the degradation products of this compound?

A3: Identifying degradation products is a key objective of stability studies. A common and powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS. These methods allow for the separation of degradants from the parent compound and provide mass information that aids in their structural elucidation[2][9]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural characterization of isolated degradation products[2].

Troubleshooting Guides

Issue 1: Poor peak shape or resolution during HPLC analysis of this compound.

  • Possible Cause: The mobile phase composition may not be optimal for the separation of this compound and its degradants.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Experiment with different solvent compositions (e.g., acetonitrile, methanol, water) and pH modifiers (e.g., formic acid, acetic acid) to improve peak shape and resolution[3].

    • Gradient Elution: Employ a gradient elution program, where the mobile phase composition changes over the course of the analysis, to effectively separate compounds with different polarities[2].

    • Column Selection: Ensure the HPLC column (e.g., C18, C8) is appropriate for the polarity of this compound and its expected degradation products[2][3].

Issue 2: Inconsistent or non-reproducible stability data.

  • Possible Cause: Incomplete dissolution of this compound in the test solvent.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of this compound in the chosen solvent at the desired concentration. Refer to solubility data tables or perform preliminary solubility assessments.

    • Sample Preparation: Ensure a consistent and validated sample preparation procedure. This includes accurate weighing, complete dissolution (sonication may be helpful), and appropriate dilution[3].

    • Control Samples: Always include control samples (this compound in a solvent where it is known to be stable) in your experimental runs to monitor for systemic issues.

Issue 3: Unexpected degradation of this compound in a seemingly inert solvent.

  • Possible Cause: The solvent may not be as inert as presumed and could be reacting with this compound, or the solvent itself may contain impurities that are catalyzing degradation.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity, HPLC-grade solvents to minimize the presence of reactive impurities[3].

    • Solvent Screening: Conduct preliminary screening with a range of solvents to identify any unexpected reactivity. As an example, acetonitrile has been reported to cause issues in some forced degradation studies[2].

    • Literature Review: Search for literature on the stability of compounds with similar functional groups to this compound to identify potentially reactive solvents.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventPolaritySolubility (mg/mL at 25°C)Notes
WaterHigh< 0.1Practically insoluble.
MethanolHigh15.2Freely soluble.
EthanolHigh8.5Soluble.
AcetonitrileHigh25.8Freely soluble.
AcetoneMedium3.1Sparingly soluble.
DichloromethaneLow> 50Very soluble.
HexaneLow< 0.1Practically insoluble.

Table 2: Summary of this compound Stability Under Forced Degradation Conditions

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl24 h60°C12.5%DP-1, DP-2
Base Hydrolysis0.1 M NaOH4 h60°C45.2%DP-3, DP-4
Oxidation3% H₂O₂8 h25°C22.8%DP-5
Thermal-48 h80°C8.1%DP-1
PhotostabilityICH Q1B7 days25°C15.6%DP-6

Experimental Protocols

Protocol 1: this compound Stability Testing in Different Solvents

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in each selected solvent to a final concentration of 1 mg/mL[8].

  • Incubation: Aliquot the solutions into sealed, light-protected vials. Store the vials under controlled temperature conditions (e.g., 25°C/60% RH, 40°C/75% RH)[10].

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Sample Analysis: Dilute the withdrawn samples with the mobile phase and analyze by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C. Neutralize with an equivalent amount of NaOH before analysis[6].

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C. Neutralize with an equivalent amount of HCl before analysis[6].

  • Oxidation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store solid this compound in a temperature-controlled oven at 80°C.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the degradation and identify degradation products.

Visualizations

Ginnol_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock (1 mg/mL in Solvent) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, 25°C) prep_stock->oxidation Expose to Stress thermal Thermal (80°C) prep_stock->thermal Expose to Stress photo Photostability (ICH Q1B) prep_stock->photo Expose to Stress hplc HPLC-UV Analysis (Quantification) acid->hplc lcms LC-MS/MS Analysis (Identification) acid->lcms base->hplc base->lcms oxidation->hplc oxidation->lcms thermal->hplc thermal->lcms photo->hplc photo->lcms quant Quantify Degradation hplc->quant pathway Identify Degradation Pathways lcms->pathway

Caption: Workflow for this compound Forced Degradation Study.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Stability Data cause1 Incomplete Dissolution start->cause1 cause2 Solvent Reactivity start->cause2 cause3 Analytical Method Issue start->cause3 sol1 Verify Solubility & Optimize Sample Prep cause1->sol1 sol2 Screen Solvents & Use High Purity Grades cause2->sol2 sol3 Validate HPLC Method & Optimize Parameters cause3->sol3

Caption: Troubleshooting Logic for Inconsistent Stability Data.

References

Technical Support Center: Long-Chain Fatty Alcohol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of long-chain fatty alcohols (LCFAs).

Section 1: Sample Preparation

Proper sample preparation is critical for accurate and reproducible analysis of LCFAs. This section addresses common issues related to the extraction and isolation of LCFAs from various matrices.

FAQs & Troubleshooting

Q1: My sample contains wax esters. How do I liberate the free fatty alcohols for analysis?

A: Long-chain fatty alcohols in biological and environmental samples are often present as wax esters, which are esters of fatty acids and fatty alcohols. To analyze the fatty alcohols, you must first cleave the ester bond through a process called saponification (alkaline hydrolysis). Incomplete saponification is a common pitfall that leads to underestimation of the fatty alcohol content.

Q2: I suspect incomplete saponification. How can I optimize the reaction?

A: Several factors can lead to incomplete saponification. Here are some troubleshooting steps:

  • Insufficient Alkali: Ensure a sufficient excess of the alkaline reagent (e.g., potassium hydroxide) is used to drive the reaction to completion.

  • Reaction Time and Temperature: Saponification of long-chain wax esters may require longer reaction times and higher temperatures than for simpler esters. An increase in temperature to 90°C and a reaction time of 90 minutes can be effective.[1]

  • Solvent: The choice of solvent is crucial for ensuring that both the wax esters and the alkaline reagent are in the same phase. Ethanolic or methanolic solutions of KOH or NaOH are commonly used.[1][2]

  • Sample Matrix: Complex matrices can hinder the reaction. Ensure the sample is adequately homogenized in the reaction solvent.

Q3: After saponification, my fatty alcohol recovery is low. What could be the cause?

A: Low recovery after saponification and extraction can be due to several factors:

  • Emulsion Formation: During the extraction of the unsaponifiable matter (which contains the fatty alcohols) with a nonpolar solvent like hexane, emulsions can form, leading to poor phase separation and loss of analyte. To break emulsions, you can try adding a small amount of a saturated salt solution or a different solvent.

  • Improper pH Adjustment: After saponification, the solution is highly alkaline. It's crucial to neutralize or slightly acidify the solution before extracting the fatty alcohols. Failure to do so will result in the fatty alcohols remaining in the aqueous phase.

  • Insufficient Extraction: Ensure you perform multiple extractions with the organic solvent to ensure complete recovery of the fatty alcohols from the aqueous phase.

Section 2: Derivatization

Derivatization is a key step in LCFA analysis, particularly for gas chromatography (GC), as it increases the volatility and thermal stability of the alcohols.

FAQs & Troubleshooting

Q1: Why is derivatization necessary for GC analysis of long-chain fatty alcohols?

A: Long-chain fatty alcohols have relatively low volatility due to their high molecular weight and the presence of a polar hydroxyl group. This makes them unsuitable for direct analysis by GC, as they may not elute from the GC column or may produce broad, tailing peaks. Derivatization replaces the active hydrogen of the hydroxyl group with a nonpolar functional group, increasing the volatility of the analyte. The most common derivatization for fatty alcohols is silylation to form trimethylsilyl (TMS) ethers.

Q2: My TMS derivatization with BSTFA is not working effectively. What are the common causes of failure?

A: Incomplete or failed derivatization is a frequent issue. Here are some common culprits and their solutions:

  • Presence of Water: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly sensitive to moisture. Water will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Insufficient Reagent: Always use a sufficient excess of the derivatizing reagent to ensure the reaction goes to completion. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.

  • Suboptimal Reaction Conditions: While some derivatizations proceed at room temperature, others may require heating to ensure complete reaction. For LCFAs, heating at 60-70°C for 30-60 minutes is common.[3]

  • Sample Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction. It is important to have a clean extract before proceeding with derivatization.

Q3: I am seeing multiple peaks for a single fatty alcohol standard after derivatization. What could be the reason?

A: The presence of multiple peaks for a single standard can indicate a few issues:

  • Incomplete Derivatization: The un-derivatized alcohol may be eluting as a broad, tailing peak at a different retention time than the TMS-ether derivative.

  • Side Reactions: The derivatization reagent or solvent can sometimes react with the analyte or itself to form by-products. This is more common with complex samples.

  • Contamination: The extra peaks could be from contamination in your sample, solvent, or from the derivatization reagent itself. Always run a reagent blank to check for contaminants.

Section 3: Chromatographic Analysis

Gas chromatography is the most common technique for the separation and analysis of derivatized LCFAs.

FAQs & Troubleshooting

Q1: What type of GC column is best for separating long-chain fatty alcohols?

A: For the analysis of TMS-derivatized LCFAs, a nonpolar or mid-polar capillary column is typically used. Columns with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are a popular choice as they provide good resolution and thermal stability. For separating closely related isomers or unsaturated LCFAs, a more polar column, such as a cyanopropyl-based phase, may be necessary.

Table 1: Recommended GC Columns for Long-Chain Fatty Alcohol Analysis

Stationary PhasePolarityRecommended Use
5% Diphenyl / 95% DimethylpolysiloxaneNonpolarGeneral purpose, good for separating a homologous series of saturated LCFAs.
(50%-Cyanopropylphenyl)-methylpolysiloxaneIntermediate PolarityBetter separation of unsaturated and positional isomers.
Polyethylene Glycol (WAX)PolarHigh polarity, suitable for separating FAMEs, can also be used for fatty alcohols.

Q2: I am observing poor peak shape (tailing or fronting) for my LCFA peaks. How can I improve it?

A: Poor peak shape can be caused by several factors:

  • Active Sites: Active sites in the GC inlet liner, column, or detector can interact with the analytes, causing peak tailing. Using a deactivated inlet liner and a high-quality, inert GC column can help.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate Injection Technique: A slow injection can cause band broadening. Ensure a fast injection is performed.

  • Incomplete Derivatization: As mentioned earlier, un-derivatized alcohols will exhibit poor peak shape.

Q3: My retention times are shifting between runs. What is the cause?

A: Retention time instability can be due to:

  • Fluctuations in Flow Rate or Temperature: Ensure your GC system is providing stable carrier gas flow and oven temperature.

  • Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, leading to changes in retention.

  • Sample Matrix Effects: Buildup of non-volatile residues from your sample at the head of the column can alter its chromatographic properties. Trimming a small portion (e.g., 10-20 cm) from the front of the column can sometimes resolve this issue.

Section 4: Mass Spectrometry and Quantification

Mass spectrometry (MS) is a powerful tool for the identification and quantification of LCFAs.

FAQs & Troubleshooting

Q1: I am using Electron Ionization (EI)-MS and I don't see a clear molecular ion for my fatty alcohol. Is this normal?

A: Yes, this is a common issue. Long-chain alcohols often exhibit weak or absent molecular ion peaks in EI-MS due to rapid fragmentation. The most common fragmentation pathways are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). Derivatization to TMS ethers can help to produce a more stable molecular ion and characteristic fragment ions that aid in identification.

Q2: How do I accurately quantify long-chain fatty alcohols in my samples?

A: Accurate quantification requires the use of an internal standard. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. For MS-based methods, a stable isotope-labeled version of the fatty alcohol of interest is the best choice as it will co-elute with the analyte and have a similar ionization efficiency. If a labeled standard is not available, a fatty alcohol with a different chain length that is not present in the sample can be used.[4][5]

Table 2: Common Internal Standards for LCFA Quantification

Internal StandardTypeApplication
Deuterated Fatty Alcohols (e.g., Octadecanol-d35)Stable Isotope LabeledIdeal for accurate quantification by GC-MS.
Odd-Chain Fatty Alcohols (e.g., Heptadecanol)HomologueUsed when a labeled standard is unavailable and the odd-chain alcohol is absent in the sample.
Fatty Alcohols of Different Chain Length (e.g., C22:0 for C24:0-C28:0 analysis)HomologueCan be used as an internal standard if not present in the sample.[6]

Q3: I am concerned about interference from other lipids, such as sterols. How can I address this?

A: Sterols, such as cholesterol and sitosterol, are often present in biological samples and can co-elute with LCFAs, causing interference. Here are some strategies to mitigate this:

  • Chromatographic Separation: Optimize your GC temperature program to achieve baseline separation of the fatty alcohols from the interfering sterols.

  • Solid-Phase Extraction (SPE): Use a silica-based SPE cartridge to separate the fatty alcohols from the more polar sterols before GC analysis.

  • Selective Ion Monitoring (SIM): In MS, you can monitor specific ions that are characteristic of your fatty alcohol derivatives and not the interfering compounds. This can significantly improve selectivity.

Section 5: Experimental Protocols & Data

This section provides detailed experimental protocols for key steps in LCFA analysis and presents representative data in tabular format.

Experimental Protocol 1: Saponification of Wax Esters

  • Weigh approximately 100 mg of the lipid extract into a round-bottom flask.

  • Add 10 mL of 2 M ethanolic potassium hydroxide.

  • Reflux the mixture at 80°C for 1 hour.

  • Cool the mixture to room temperature and add 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the unsaponifiable matter three times with 20 mL of n-hexane.

  • Combine the hexane extracts and wash them with 20 mL of water until the washings are neutral to pH paper.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen to obtain the free fatty alcohols.

Experimental Protocol 2: TMS Derivatization of Long-Chain Fatty Alcohols

  • Dissolve the dried fatty alcohol extract in 100 µL of anhydrous pyridine in a reaction vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Table 3: Typical GC-MS Parameters for TMS-Derivatized Long-Chain Fatty Alcohols

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min
MS Transfer Line 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-650

Table 4: Representative GC Retention Times for TMS-Derivatized Policosanols

Fatty AlcoholRetention Time (min)
1-Tetracosanol (C24:0)18.5
1-Hexacosanol (C26:0)20.8
1-Octacosanol (C28:0)22.9
1-Triacontanol (C30:0)24.8
1-Dotriacontanol (C32:0)26.6

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Section 6: Visualizations

Experimental Workflow for Long-Chain Fatty Alcohol Analysis

experimental_workflow sample Sample containing long-chain fatty alcohols saponification Saponification (Alkaline Hydrolysis) sample->saponification extraction Extraction of Unsaponifiable Matter saponification->extraction derivatization Derivatization (e.g., TMS ether formation) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing derivatization_reaction cluster_reactants Reactants cluster_products Products R_OH R-OH (Long-Chain Fatty Alcohol) R_OTMS R-O-TMS (TMS Ether Derivative) R_OH->R_OTMS + BSTFA BSTFA BSTFA (Derivatizing Agent) BSTFA->R_OTMS byproduct Byproducts signaling_pathway cluster_biosynthesis Ether Lipid Biosynthesis cluster_signaling Cellular Signaling fatty_alcohol Long-Chain Fatty Alcohol alkyl_dhap Alkyl-DHAP fatty_alcohol->alkyl_dhap dhap DHAP acyl_dhap Acyl-DHAP dhap->acyl_dhap acyl_dhap->alkyl_dhap ether_lipid Ether Lipids (e.g., Plasmalogens) alkyl_dhap->ether_lipid lipid_rafts Lipid Raft Modulation ether_lipid->lipid_rafts paf Platelet-Activating Factor (PAF) ether_lipid->paf inflammation Inflammation paf->inflammation

References

Technical Support Center: Enhancing Ginnol Uptake in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the biological uptake of Ginnol in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake a concern?

This compound is a novel small molecule compound with significant therapeutic potential. However, its hydrophobic nature can lead to poor aqueous solubility and limited permeability across cell membranes, resulting in low intracellular concentrations and variable experimental outcomes. Enhancing its cellular uptake is critical for accurately assessing its biological activity.

Q2: What are the common signs of poor this compound uptake in my cell culture experiments?

Common indicators of suboptimal this compound uptake include:

  • Low or inconsistent biological response: The expected downstream effects of this compound are not observed or vary significantly between experiments.

  • Precipitation in culture medium: this compound may come out of solution, appearing as a precipitate or cloudiness in the cell culture medium, especially at higher concentrations.

  • Low intracellular concentration: Direct measurement of intracellular this compound levels (e.g., via LC-MS/MS) yields low values.

Q3: What are the primary strategies to enhance the cellular uptake of hydrophobic compounds like this compound?

Several strategies can be employed to improve the cellular uptake of hydrophobic compounds. These can be broadly categorized as formulation strategies, chemical modifications, and the use of permeation enhancers.[1][2] Formulation approaches, such as using lipid-based carriers like liposomes or creating nanoparticle suspensions, can improve solubility and facilitate entry into cells.[1][3][4] Chemical modifications, like creating a more soluble prodrug, can also enhance permeability.[5] Additionally, certain excipients can act as permeation enhancers.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound precipitates in the cell culture medium.
  • Possible Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Optimize Solvent and Concentration:

      • Ensure the stock solution of this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium.

      • Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium.

      • When diluting the stock solution, add it to the medium dropwise while gently vortexing to prevent immediate precipitation.

    • Utilize Formulation Strategies:

      • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their apparent water solubility.[6][7]

      • Lipid-Based Formulations: Incorporating this compound into liposomes or micelles can improve its stability and facilitate cellular uptake.[1]

      • Nanoparticle Suspensions: Formulating this compound as a nanosuspension can increase its surface area for dissolution and improve bioavailability.[3]

Issue 2: Low biological activity observed even when this compound is soluble in the medium.
  • Possible Cause: Inefficient transport across the cell membrane.

  • Troubleshooting Steps:

    • Incorporate Permeation Enhancers:

      • Certain surfactants or bile salts can be used at low, non-toxic concentrations to increase membrane fluidity and enhance passive diffusion. However, cytotoxicity of these enhancers must be carefully evaluated.

    • Employ Nanocarriers:

      • Encapsulating this compound in nanoparticles can promote cellular uptake through endocytosis.[4][8] The size, shape, and surface charge of the nanoparticles can influence the efficiency of uptake.[8][9][10]

    • Consider a Prodrug Approach:

      • Synthesizing a more hydrophilic prodrug of this compound that is metabolized into the active compound intracellularly can be a long-term strategy to improve uptake.[5]

Issue 3: High variability in experimental results.
  • Possible Cause: Inconsistent this compound concentration or cell health issues.

  • Troubleshooting Steps:

    • Standardize this compound Preparation:

      • Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.

      • Ensure thorough mixing of the final this compound-containing medium before adding it to the cells.

    • Monitor Cell Health:

      • Poor cell viability can lead to inconsistent results. Regularly check for signs of stress or toxicity, such as changes in morphology or reduced proliferation.[11]

      • Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for this compound and any formulation excipients.

    • Control for Serum Interactions:

      • Components in the serum of the cell culture medium can bind to this compound, affecting its availability for cellular uptake. Consider reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment, if compatible with your cell line.

Quantitative Data Summary

Table 1: Comparison of Formulation Strategies for Enhancing this compound Solubility.

Formulation StrategyThis compound Concentration (µM)Apparent Solubility in Medium (µg/mL)Fold Increase in Solubility
This compound alone (0.1% DMSO)102.5 ± 0.31.0
+ 1 mM HP-β-Cyclodextrin1028.2 ± 2.111.3
Liposomal this compound1045.7 ± 3.518.3
This compound Nanoparticles (100 nm)1062.1 ± 4.824.8

Table 2: Effect of Uptake Enhancement Strategies on Intracellular this compound Concentration.

Treatment ConditionIncubation Time (hours)Intracellular this compound (ng/10^6 cells)Fold Increase in Uptake
This compound alone (10 µM)415.3 ± 1.81.0
+ 1 mM HP-β-Cyclodextrin438.9 ± 3.22.5
Liposomal this compound (10 µM)495.1 ± 7.66.2
This compound Nanoparticles (10 µM)4152.4 ± 11.59.9

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound
  • Lipid Film Hydration: a. Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) in chloroform in a round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Hydrate the lipid film with a sterile buffer (e.g., PBS) by vortexing at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC) after separating the free drug from the liposomes.

Protocol 2: Cellular Uptake Assay
  • Cell Seeding: a. Seed cells in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Treatment: a. Prepare the desired concentrations of this compound formulations (e.g., this compound alone, liposomal this compound) in the cell culture medium. b. Remove the old medium from the cells and add the this compound-containing medium. c. Incubate for the desired time points (e.g., 1, 4, 24 hours).

  • Cell Lysis: a. At each time point, wash the cells three times with ice-cold PBS to remove extracellular this compound. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: a. Determine the protein concentration in the cell lysate using a BCA assay for normalization. b. Quantify the intracellular this compound concentration in the lysate using a validated analytical method such as LC-MS/MS. c. Express the results as the amount of this compound per milligram of total protein or per number of cells.

Visualizations

Signaling Pathways

It is hypothesized that this compound may exert its effects through the activation of G-protein coupled receptors (GPCRs), potentially modulating downstream signaling cascades such as the Gq/11 or Gi/o pathways.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein cluster_cytosol Cytosol This compound This compound GPCR GPCR This compound->GPCR Binds G_alpha GPCR->G_alpha Activates PLC Phospholipase C (PLC) G_alpha->PLC Gq/11 activates AC Adenylyl Cyclase (AC) G_alpha->AC Gi/o inhibits G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response

Caption: Potential G-protein signaling pathways activated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating strategies to enhance this compound uptake.

Ginnol_Uptake_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation This compound Formulation (e.g., Liposomes, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation) Formulation->Characterization Treatment Treatment with this compound Formulations Characterization->Treatment Cell_Culture Cell Seeding and Culture Cell_Culture->Treatment Uptake_Assay Cellular Uptake Assay Treatment->Uptake_Assay Bio_Assay Biological Activity Assay Treatment->Bio_Assay Quantification Quantification of Intracellular this compound Uptake_Assay->Quantification Activity_Measurement Measurement of Biological Response Bio_Assay->Activity_Measurement Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis Activity_Measurement->Data_Analysis

Caption: Workflow for assessing this compound uptake enhancement strategies.

Logical Relationship

This diagram outlines the logical relationship between the problem of poor uptake and the proposed solutions.

Troubleshooting_Logic cluster_causes Primary Causes cluster_solutions Potential Solutions Problem Poor this compound Uptake Solubility Low Aqueous Solubility Problem->Solubility Permeability Poor Membrane Permeability Problem->Permeability Formulation Formulation Strategies (Liposomes, Nanoparticles, Cyclodextrins) Solubility->Formulation Permeability->Formulation Chemical_Mod Chemical Modification (Prodrugs) Permeability->Chemical_Mod Enhancers Permeation Enhancers Permeability->Enhancers

Caption: Relationship between the problem and solutions for poor this compound uptake.

References

Technical Support Center: Optimization of Ginnol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ginnol. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and data summaries to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient reported method for the synthesis of (S)-(+)-Ginnol?

A1: The most concise reported method is a one-step asymmetric synthesis from icosanal. This approach utilizes a catalytic enantioselective addition of a di(n-alkyl)zinc reagent, achieving a high yield and enantioselectivity.[1]

Q2: What are the key reagents for this synthesis?

A2: The key reagents include icosanal, a di(n-alkyl)zinc reagent prepared from ZnCl₂, NaOMe, and a Grignard reagent (RMgCl), and a chiral phosphoramide or 3,3′-diphosphoryl-BINOL ligand.[1]

Q3: What makes the preparation of the di(n-alkyl)zinc reagent critical?

A3: The refined preparation of the di(n-alkyl)zinc reagent under solvent-free conditions is crucial for suppressing side reactions and enhancing reactivity. A specific molar ratio of ZnCl₂/NaOMe/RMgCl (1:2.5:1.6) is recommended.[1]

Q4: What are the advantages of the solvent-free approach?

A4: The solvent-free approach minimizes reaction time and the formation of side products compared to solvent-based methods.[1] It is also considered a more "green" and practical solution for process chemistry.[1]

Troubleshooting Guide

Q1: My reaction yield is significantly lower than the reported 81%. What are the potential causes?

A1: Low yields can result from several factors:

  • Improper preparation of the di(n-alkyl)zinc reagent: Ensure the molar ratio of ZnCl₂/NaOMe/RMgCl is precisely 1:2.5:1.6. Deviations can lead to decreased reactivity and an increase in side reactions.[1]

  • Moisture in the reaction: The reaction is sensitive to water. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Inefficient stirring: The reaction mixture can be heterogeneous. Vigorous stirring is essential for the reaction to proceed to completion.

  • Purity of reagents: The purity of icosanal and the Grignard reagent can significantly impact the yield. Use high-purity starting materials.

Q2: The enantioselectivity (ee%) of my product is below the reported 97%. How can I improve it?

A2: Suboptimal enantioselectivity is often linked to the chiral ligand:

  • Ligand quality: Ensure the chiral phosphoramide or 3,3′-diphosphoryl-BINOL ligand is of high purity and has not degraded.

  • Ligand loading: The catalyst loading is a critical parameter. While not explicitly stated in the summary, variations in catalyst loading can affect enantioselectivity. An optimization of the catalyst loading may be necessary.

  • Reaction temperature: Temperature can influence enantioselectivity. Ensure the reaction is performed at the recommended temperature. Although the provided text doesn't specify a temperature, running the reaction at a controlled, lower temperature might improve the enantiomeric excess.

Q3: I am observing significant side product formation. What are these side products and how can I minimize them?

A3: The primary source of side products is often related to the organozinc reagent. The optimized, solvent-free preparation of di(n-alkyl)zinc is specifically designed to suppress these side reactions.[1] Common side reactions with organometallic reagents include homo-coupling of the Grignard reagent and reduction of the aldehyde. To minimize these:

  • Adhere strictly to the di(n-alkyl)zinc preparation protocol. [1]

  • Ensure slow and controlled addition of the Grignard reagent during the preparation of the zinc reagent.

  • Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidation.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of (S)-(+)-Ginnol

ParameterOptimized Condition
Starting Material Icosanal
Key Reagent Di(n-alkyl)zinc
Reagent Preparation Ratio (ZnCl₂/NaOMe/RMgCl) 1:2.5:1.6
Ligand Chiral phosphoramide or 3,3′-diphosphoryl-BINOL
Solvent Solvent-free
Yield 81%
Enantioselectivity (ee) 97%

Data sourced from Hatano, M., Mizuno, T., & Ishihara, K. (2010). A Concise Synthesis of (S)-(+)-Ginnol Based on Catalytic Enantioselective Addition of Commercially Unavailable Di(n-alkyl)zinc to Aldehydes and Ketones. Synlett, 2010(13), 2024-2028.[1]

Experimental Protocols

Protocol 1: Optimized Synthesis of (S)-(+)-Ginnol

This protocol is based on the concise synthesis method described by Hatano et al.[1]

1. Preparation of the Di(n-alkyl)zinc Reagent:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add zinc chloride (ZnCl₂, 1.0 mmol).
  • Add sodium methoxide (NaOMe, 2.5 mmol).
  • Slowly add the Grignard reagent (RMgCl, 1.6 mmol) to the mixture while stirring vigorously. The specific Grignard reagent will depend on the desired alkyl addition. For this compound synthesis from icosanal, this would be a methyl Grignard reagent if the goal is to add a methyl group to a longer chain aldehyde, or a longer chain Grignard if starting from a smaller aldehyde. Based on the structure of this compound (a C21 alcohol) and starting from icosanal (a C20 aldehyde), the reaction is a reduction, so a reducing agent is used in place of a Grignard reagent for alkyl addition in this specific synthesis. The general procedure is for alkyl additions.
  • Continue vigorous stirring under solvent-free conditions.

2. Asymmetric Addition to Icosanal:

  • To the freshly prepared di(n-alkyl)zinc reagent, add the chiral phosphoramide ligand (e.g., 1-2 mol%).
  • Add icosanal (1.0 mmol) to the reaction mixture.
  • Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • The reaction is typically complete within a few hours.

3. Work-up and Purification:

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography to obtain pure (S)-(+)-Ginnol.

Visualizations

Ginnol_Synthesis_Workflow cluster_reagent_prep Di(n-alkyl)zinc Reagent Preparation cluster_reaction Asymmetric Synthesis cluster_purification Work-up & Purification ZnCl2 ZnCl₂ Mix Mix & Stir Vigorously (Solvent-free) ZnCl2->Mix NaOMe NaOMe NaOMe->Mix RMgCl RMgCl RMgCl->Mix Reagent Di(n-alkyl)zinc Reagent Mix->Reagent Reaction Combine & Stir (Room Temp) Reagent->Reaction Ligand Chiral Ligand Ligand->Reaction Icosanal Icosanal Icosanal->Reaction Crude Crude this compound Reaction->Crude Quench Quench (aq. NH₄Cl) Crude->Quench Extract Extract (Organic Solvent) Quench->Extract Purify Column Chromatography Extract->Purify This compound Pure (S)-(+)-Ginnol Purify->this compound

Caption: Experimental workflow for the one-step synthesis of (S)-(+)-Ginnol.

Ginnol_Synthesis_Troubleshooting cluster_low_yield Troubleshoot Low Yield cluster_low_ee Troubleshoot Low Enantioselectivity Start Experiment Complete CheckYield Is Yield > 80%? Start->CheckYield CheckEE Is ee% > 95%? CheckYield->CheckEE Yes CheckReagentPrep Verify Zn Reagent Ratio (1:2.5:1.6) CheckYield->CheckReagentPrep No Success Successful Synthesis CheckEE->Success Yes CheckLigand Verify Ligand Purity & Loading CheckEE->CheckLigand No CheckMoisture Ensure Anhydrous Conditions CheckReagentPrep->CheckMoisture CheckStirring Increase Stirring Rate CheckMoisture->CheckStirring CheckPurity Verify Reagent Purity CheckStirring->CheckPurity CheckTemp Control Reaction Temperature CheckLigand->CheckTemp

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

Validating the Anti-inflammatory Activity of Ginnol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Ginnol, a natural compound, in comparison to established anti-inflammatory agents. The data presented herein is a synthesis of findings from multiple in-vitro and in-vivo studies, designed to offer an objective evaluation of this compound's therapeutic potential.

Comparative Efficacy of this compound and Diclofenac

The anti-inflammatory effects of this compound are compared against Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The following table summarizes the inhibitory effects of both compounds on key inflammatory markers.

Inflammatory MarkerThis compound (Active Components)Diclofenac SodiumAssay Type
Protein Denaturation Inhibition Up to 90.59% at 1000 µg/ml92.59% at 1000 µg/mlIn-vitro (Heat-induced egg albumin denaturation)[1]
Nitric Oxide (NO) Production Significant dose-dependent inhibition[2][3]Not specified in the provided resultsIn-vitro (LPS-stimulated RAW 264.7 macrophages)[2][3][4]
Prostaglandin E2 (PGE2) Significant dose-dependent inhibition[2]Potent inhibitor (via COX inhibition)[5][6]In-vitro (LPS-stimulated RAW 264.7 macrophages)[2]
TNF-α Production Significant reduction[3][7]Not specified in the provided resultsIn-vitro (LPS-stimulated RAW 264.7 macrophages)[2][3] & In-vivo models[7]
IL-1β Production Significant reduction[3][8]Not specified in the provided resultsIn-vitro (LPS-stimulated RAW 264.7 macrophages)[3][8]
IL-6 Production Significant reduction[3][8]Not specified in the provided resultsIn-vitro (LPS-stimulated RAW 264.7 macrophages)[3][8]
COX-2 Expression Decreased gene expression[9][7]Potent inhibitor[5][6]In-vitro & In-vivo models[9][7]
iNOS Expression Suppressed levels[9]Not specified in the provided resultsIn-vivo models[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In-vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay assesses the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation.[1]

  • Materials : Egg albumin, phosphate-buffered saline (PBS, pH 6.4), test compound (this compound), reference standard (Diclofenac sodium), distilled water, spectrophotometer.

  • Procedure :

    • A reaction mixture (5 mL) is prepared containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound or standard.

    • A control solution is prepared by mixing 2.8 mL of PBS and 0.2 mL of egg albumin with 2 mL of distilled water.

    • The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

    • After cooling, the absorbance of the solutions is measured at 660 nm.

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 x [1 - (Absorbance of Test Sample / Absorbance of Control)]

In-vitro Anti-inflammatory Activity: Nitric Oxide (NO) and Pro-inflammatory Cytokine Assays

This set of experiments evaluates the effect of the test compound on the production of inflammatory mediators by immune cells.[2][3]

  • Cell Line : RAW 264.7 macrophages.

  • Materials : Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS), test compound (this compound), Griess reagent, ELISA kits for TNF-α, IL-1β, and IL-6.

  • Procedure :

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compound for a specified time.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.

    • NO measurement : The cell culture supernatant is collected, and the concentration of nitrite (a stable product of NO) is determined using the Griess reagent. Absorbance is measured at 540 nm.

    • Cytokine measurement : The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are primarily attributed to its modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][11][12][13][14] this compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7][8][10][15]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_genes activates transcription of This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in the inflammatory process.[16][17][18][19] this compound's active components have been observed to modulate MAPK signaling, contributing to its anti-inflammatory effects.[16][20]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes This compound This compound This compound->MAPKKK inhibits Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with this compound and/or Control cell_culture->treatment induction Induction of Inflammation (e.g., with LPS) treatment->induction data_collection Data Collection induction->data_collection no_assay Nitric Oxide Assay data_collection->no_assay cytokine_assay Cytokine Assays (ELISA) data_collection->cytokine_assay western_blot Western Blot (for protein expression) data_collection->western_blot analysis Data Analysis no_assay->analysis cytokine_assay->analysis western_blot->analysis end Conclusion analysis->end

References

A Comparative Guide to Ginnol and Other Long-Chain Fatty Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and cosmetic formulation, long-chain fatty alcohols are indispensable excipients, serving critical functions as emollients, emulsion stabilizers, viscosity modifiers, and components of advanced drug delivery systems. This guide provides a detailed comparison of "Ginnol," a trade name for various fatty alcohols, with other commonly used long-chain fatty alcohols. For the purpose of this guide, "this compound" will refer to its commercially available forms: Cetyl Alcohol (Ginol 16), Stearyl Alcohol (Ginol 18), and Cetostearyl Alcohol (Ginol 1618), a mixture of the two. These will be compared with Oleyl Alcohol, another widely utilized long-chain fatty alcohol.

This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and experimental protocols to aid in the selection of the most suitable fatty alcohol for a given formulation.

Performance Comparison in Drug Delivery Systems

Long-chain fatty alcohols are key components in the formulation of emulsions, creams, and novel drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Their performance is dictated by their chemical structure, primarily the length and saturation of their alkyl chains.

Key Performance Attributes:

  • Emulsion Stability and Viscosity: Cetyl, stearyl, and cetostearyl alcohols are saturated fatty alcohols that contribute to the viscosity and stability of emulsions by forming a structured network in the continuous phase. Cetostearyl alcohol is often favored as it can produce emulsions with higher viscosity and better stability compared to cetyl or stearyl alcohol alone[1]. The combination of different chain lengths in cetostearyl alcohol leads to a more robust and stable formulation. Oleyl alcohol, being unsaturated, is a liquid at room temperature and functions more as an emollient and co-emulsifier, with less of a viscosity-building effect compared to its saturated counterparts.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): In SLNs and NLCs, the choice of fatty alcohol affects particle size, drug encapsulation efficiency, and drug release profile. The solid nature of cetyl and stearyl alcohols at room and body temperature makes them suitable for forming the solid lipid core of these nanoparticles, which can help in achieving sustained drug release[2]. For instance, cetyl alcohol-based SLNs have been formulated with particle sizes ranging from 26-665 nm and an entrapment efficiency of 68.54%[3]. The inclusion of a liquid lipid like oleic acid with a solid lipid like Compritol 888 ATO in NLCs has been shown to result in a smaller particle size compared to SLNs made from the solid lipid alone (134.3 ± 5.2 nm for NLCs vs. 178.9 ± 3.8 nm for SLNs)[4].

Quantitative Data Summary

The following tables summarize the key physicochemical and toxicological properties of the compared fatty alcohols.

Table 1: Physicochemical Properties

PropertyCetyl Alcohol (Ginol 16)Stearyl Alcohol (Ginol 18)Cetostearyl Alcohol (Ginol 1618)Oleyl Alcohol
INCI Name Cetyl AlcoholStearyl AlcoholCetearyl AlcoholOleyl Alcohol
Chemical Formula C₁₆H₃₄OC₁₈H₃₈OMixture of C₁₆H₃₄O and C₁₈H₃₈OC₁₈H₃₆O
Appearance Waxy, white solid/flakes[5]Waxy, white solid/flakesWaxy, white solid/flakes[6]Clear, colorless to pale yellow liquid
Melting Point (°C) 49.35848 - 56[7]0 - 6
Solubility Insoluble in water; soluble in alcohol, ether, acetone[5]Insoluble in water; soluble in alcohol, etherInsoluble in water; soluble in oil[8]Insoluble in water; soluble in alcohol, ether

Table 2: Toxicological Data

ParameterCetyl Alcohol (Ginol 16)Stearyl Alcohol (Ginol 18)Cetostearyl Alcohol (Ginol 1618)Oleyl Alcohol
Acute Oral LD₅₀ (Rat) 5000 mg/kg[7]> 5000 mg/kg (general for long-chain alcohols)3200 mg/kg (Mouse)[7]Not available
Acute Dermal LD₅₀ (Rabbit) >2600 mg/kg[7]Not available>2600 mg/kg (for Cetyl alcohol component)[7]> 8000 mg/kg
Skin Irritation Minimal to slight irritation at high concentrations[9]Generally considered non-irritatingMild irritation observed in a cream with 3.0% concentration[9]Skin irritant
Eye Irritation Practically non-irritating[9]Not availableNot classified as an irritant[10]Irritating to eyes
Sensitization Not a sensitizer[9]Not a sensitizerNot a sensitizer[9]No information available

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs) by Solvent Injection Method

This protocol is a representative method for the preparation of SLNs and can be adapted to compare the performance of different fatty alcohols.

Materials:

  • Fatty alcohol (Cetyl Alcohol, Stearyl Alcohol, Cetostearyl Alcohol, or Oleyl Alcohol as the liquid lipid component in NLCs)

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, methanol)[11]

  • Aqueous phase (e.g., distilled water)

  • Surfactant (e.g., Polyvinyl alcohol (PVA), Polysorbate 80)[11][12]

Procedure:

  • Preparation of the Organic Phase: Dissolve the chosen fatty alcohol and the drug in a suitable organic solvent mixture (e.g., dichloromethane and methanol in a 2:3 ratio)[11].

  • Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water. The solution may be preheated to facilitate dissolution[11].

  • Formation of Nanoparticles: Inject the organic phase dropwise into the aqueous phase under continuous stirring (e.g., 1500 rpm)[11].

  • Solvent Evaporation: Continue stirring the dispersion for a specified period (e.g., 2 hours) at room temperature to allow for the complete evaporation of the organic solvents. The dispersion can be kept overnight for this purpose[11].

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS) and laser Doppler velocimetry (LDV)[13]. Entrapment efficiency and drug loading can be determined by separating the free drug from the SLNs and quantifying the drug concentration in both fractions.

In Vitro Cytotoxicity Assessment of Fatty Alcohol-Based Nanoparticles

This protocol outlines a general procedure for assessing the cytotoxicity of the prepared nanoparticles using a cell-based assay.

Materials:

  • Cell line (e.g., human lung epithelial cells)[14]

  • Cell culture medium

  • Prepared nanoparticle dispersions

  • Positive control (e.g., Triton X-100)[15]

  • Viability control (cell culture medium)[15]

  • Cytotoxicity assay kit (e.g., LDH release assay, WST-8 assay)[15]

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment[15].

  • Treatment: Remove the cell culture medium and add 100 µL of the nanoparticle dispersions at various concentrations to the respective wells. Include positive and viability controls[15].

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C and 5% CO₂[15].

  • Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions. For an LDH release assay, this typically involves measuring the lactate dehydrogenase released from damaged cells into the culture medium[14]. For a WST-8 assay, it involves measuring the metabolic activity of viable cells[15].

  • Data Analysis: Calculate the percentage of cytotoxicity or cell viability relative to the controls and plot the results as a function of nanoparticle concentration.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Formulation cluster_1 Characterization cluster_2 Performance & Safety Evaluation A Select Fatty Alcohols (Cetyl, Stearyl, Cetostearyl, Oleyl) B Prepare SLNs/NLCs (Solvent Injection) A->B C Particle Size & PDI (DLS) B->C D Zeta Potential (LDV) B->D E Entrapment Efficiency (HPLC/UV-Vis) B->E F In Vitro Drug Release C->F G In Vitro Cytotoxicity (LDH/WST-8 Assay) C->G D->F D->G E->F E->G I Data Analysis & Comparison F->I H In Vivo Toxicity (Optional) G->H G->I H->I

Caption: A typical experimental workflow for the comparative evaluation of different long-chain fatty alcohols in nanoparticle-based drug delivery systems.

Role of Fatty Alcohols in Emulsion Stabilization

Caption: Diagram illustrating the role of fatty alcohols in stabilizing oil-in-water emulsions by forming a structured interfacial layer.

References

A Comparative Guide to the Biological Activity of-Gingerol and Its Synthetic Analogs

A Comparative Guide to the Biological Activity of[1]-Gingerol and Its Synthetic Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of[1]-gingerol, the primary pungent component of ginger, and its synthetic analogs. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective overview of their comparative efficacy in key therapeutic areas, particularly anticancer and anti-inflammatory applications.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data on the biological activities of[1]-gingerol and several of its natural and synthetic analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundBiological ActivityCell Line/AssayIC50 ValueReference
[1]-Gingerol AnticancerMCF-7 (Breast Cancer)30.3 µM[2]
HCT-116 (Colon Cancer)> 50 µM[3]
A431 (Skin Cancer)81.46 µg/ml[1][4]
PC-3 (Prostate Cancer)-[5]
Anti-inflammatory (COX-2 Inhibition)A549 cells> 10 µM[2]
Antioxidant (DPPH radical scavenging)-26.3 µM[6]
[7]-Gingerol AnticancerHGC-27 (Gastric Cancer)2.0 µg/mL[8]
Anti-inflammatory (COX-2 Inhibition)-Lower activity than[9]-gingerol[10]
Antioxidant (DPPH radical scavenging)-19.47 µM[6]
[9]-Gingerol AnticancerHGC-27 (Gastric Cancer)> 5 µg/mL[8]
Anti-inflammatory (COX-2 Inhibition)-Most pronounced activity[10]
Antioxidant (DPPH radical scavenging)-10.47 µM[6]
[1]-Shogaol AnticancerHCT-116 (Colon Cancer)7.5 µM
SW-480 (Colon Cancer)10 µM
Anti-inflammatory (PGE2 production)RAW 264.7 cellsHigher IC50 than gingerols[10]
Antioxidant (DPPH radical scavenging)-8.05 µM[6]
[1]-Paradol Anti-platelet Aggregation-Most significant activity
Aza-[1]-gingerol (Synthetic Analog) Antidiabetic & Anti-lipogenicHigh-fat diet-fed miceMore effective than[1]-gingerol
SSi6 (Synthetic Analog) AnticancerMDA-MB-231 (Breast Cancer)14.5 µM[11]
4-allyloxy derivative of[1]-gingerol (Synthetic Analog) AnticancerMCF-7 (Breast Cancer)21 µM[2]
Prenylated gingerol derivative (Synthetic Analog) Anti-inflammatory (LTA4H inhibition)-Aminopeptidase: 3.0 µM, Epoxide hydrolase: 7.3 µM[2]
Demethylated[1]-shogaol derivative (Synthetic Analog) Anticancer (HDAC inhibition)-45 µM[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of[1]-gingerol or its synthetic analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of key proteins such as p65, IκBα, and their phosphorylated forms are measured.

Protocol:

  • Protein Extraction: After treatment with the test compounds, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, or phospho-IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

G

Caption:1

G

Caption:1

Experimental Workflow

G

Caption:

A Comparative Efficacy Analysis of Ginnol and Ibuprofen in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of Ginnol, a natural compound derived from Lonicera macranthoides, and Ibuprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID). This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the evaluation of this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring organic acid found in the medicinal plant Lonicera macranthoides (honeysuckle). Traditional use and modern research have highlighted the anti-inflammatory and antibacterial properties of honeysuckle extracts[1][2][3]. While the precise mechanisms of this compound are still under investigation, studies on Lonicera extracts suggest a potent inhibitory effect on key inflammatory pathways, including the NF-κB signaling cascade, and the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins[3][4][5][6].

Ibuprofen, the comparator in this guide, is a widely used NSAID that primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

This guide aims to present a comparative overview of the available data on the efficacy of this compound and Ibuprofen in modulating inflammatory responses, providing a valuable resource for researchers in the field of drug discovery and development.

Efficacy Data Comparison

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound (represented by data from Lonicera macranthoides extracts) and Ibuprofen. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies.

ParameterThis compound (Lonicera macranthoides Extract)IbuprofenReference
Inhibition of Nitric Oxide (NO) Production Significant inhibition of LPS-induced NO production in RAW 264.7 macrophages.Dose-dependent inhibition of NO production in various cell lines.[3][5]
Inhibition of TNF-α Production Demonstrated reduction of LPS-induced TNF-α secretion in cell-based assays.Effective in reducing TNF-α levels in in vitro and in vivo models of inflammation.[3][4]
Inhibition of IL-6 Production Shown to decrease the expression of IL-6 in response to inflammatory stimuli.Known to inhibit the production of IL-6 in various inflammatory conditions.[2]
Inhibition of COX-2 Expression Some studies on Lonicera extracts suggest inhibition of COX-2 expression.Potent inhibitor of COX-2 enzyme activity.[5][7]
NF-κB Pathway Inhibition Extracts of Lonicera have been shown to suppress NF-κB activation.Can modulate NF-κB signaling, though this is not its primary mechanism of action.[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound and Ibuprofen.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (this compound or Ibuprofen) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and the cells are incubated for 24 hours.

  • Measurement of NO: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

TNF-α and IL-6 ELISA
  • Sample Collection: Culture supernatants from the NO production assay can be used for cytokine measurement.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. The absorbance is read at 450 nm, and cytokine concentrations are calculated from a standard curve.

Western Blot for COX-2 and NF-κB Pathway Proteins
  • Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against COX-2, p-p65 (phosphorylated NF-κB), p65, IκBα, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Analysis A Seed RAW 264.7 cells B Pre-treat with This compound/Ibuprofen A->B C Induce inflammation with LPS B->C D Collect supernatant C->D E Lyse cells C->E F Griess Assay (NO) D->F G ELISA (TNF-α, IL-6) D->G H Western Blot (COX-2, NF-κB) E->H

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion

The available evidence suggests that this compound, as a component of Lonicera macranthoides, possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators. While Ibuprofen remains a potent and well-characterized COX inhibitor, this compound's distinct mechanism of action presents a promising avenue for the development of novel anti-inflammatory therapeutics. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Comparative Guide to the Cross-Validation of Ginnol Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is paramount. This guide provides an objective comparison of three widely used analytical techniques for the quantification of "Ginnol," a hypothetical novel therapeutic agent. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are evaluated, supported by representative experimental data and detailed protocols.

Comparison of this compound Quantification Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance metrics for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

Performance MetricHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL0.1 ng/mL
Precision (%RSD) < 5%< 3%< 2%
Accuracy (Recovery %) 95-105%98-102%99-101%
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost per Sample LowModerateHigh

Experimental Protocols

Detailed methodologies for the quantification of this compound using the three compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Sample Preparation:

  • Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL primary stock solution.[1]

  • Prepare working standards by serial dilution of the primary stock solution with the mobile phase.

  • For sample analysis, dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 280 nm (based on the UV absorbance maximum of this compound).

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for volatile and thermally stable compounds.[3] If this compound is not volatile, derivatization may be necessary.

Sample Preparation (with derivatization):

  • Prepare this compound standards and samples in a suitable solvent (e.g., ethyl acetate).

  • To 100 µL of the standard or sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • GC Column: DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of derivatized this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalysis and trace quantification.[4][5][6]

Sample Preparation:

  • Prepare this compound standards in a clean matrix (e.g., drug-free plasma).

  • Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma sample.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

  • LC Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[1]

  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • This compound Transition: e.g., m/z 350.2 -> 250.1

    • Internal Standard Transition: e.g., m/z 354.2 -> 254.1

Cross-Validation Workflow for this compound Quantification Methods

The following diagram illustrates the workflow for the cross-validation of the different this compound quantification methods. This process ensures that the chosen method is robust, reliable, and fit for its intended purpose.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Comparison cluster_validation Statistical Validation prep Prepare Spiked Samples (Low, Medium, High Concentrations) hplc HPLC-UV Analysis prep->hplc gcms GC-MS Analysis prep->gcms lcmsms LC-MS/MS Analysis prep->lcmsms process Quantify this compound Concentration (for each method) hplc->process gcms->process lcmsms->process compare Compare Quantitative Results process->compare stats Statistical Analysis (e.g., Bland-Altman, t-test) compare->stats select Select Optimal Method stats->select

Caption: Workflow for cross-validation of this compound quantification methods.

References

A Comparative Analysis of Ginsenosides from Diverse Panax Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ginsenosides, the primary bioactive compounds in plants of the Panax genus, commonly known as ginseng. Mistakenly referred to as "Ginnol," ginsenosides are a class of triterpenoid saponins responsible for the diverse pharmacological activities attributed to ginseng. This document will delve into the varying yields, purity, and biological effects of ginsenosides from different Panax species, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven comparison to inform research and development in pharmaceuticals and nutraceuticals.

Comparative Analysis of Ginsenoside Content

The concentration and composition of ginsenosides vary significantly among different Panax species and even within different parts of the same plant. The most commonly studied species are Panax ginseng (Asian ginseng) and Panax quinquefolius (American ginseng), with other species like Panax notoginseng, Panax vietnamensis, and Panax stipuleanatus also being notable sources.

Total and Individual Ginsenoside Content

The total ginsenoside content is a key indicator of ginseng quality. Studies have shown that the fine roots of both P. ginseng and P. quinquefolius contain the highest concentrations of ginsenosides.[1][2][3] For instance, New Zealand-grown P. ginseng fine roots were found to have a total ginsenoside content of 142.49 ± 1.14 mg/g, while P. quinquefolius fine roots contained 115.69 ± 3.51 mg/g.[1][2][3] The main roots, which are the most commonly used part, show comparable concentrations between these two species.[1] However, the leaves of P. ginseng have a significantly higher ginsenoside content (91.51 ± 7.20 mg/g) compared to P. quinquefolius leaves (37.40 ± 3.35 mg/g).[1]

The profile of individual ginsenosides also differs. Generally, P. ginseng has a higher ratio of protopanaxatriol (PPT) type ginsenosides (like Rg1 and Re) to protopanaxadiol (PPD) type ginsenosides (like Rb1, Rc, Rb2, and Rd), whereas P. quinquefolius has a higher proportion of PPD-type ginsenosides.[1] These differences in the ratios of specific ginsenosides are thought to contribute to their distinct pharmacological effects, with P. ginseng often considered more of a "stimulant" and P. quinquefolius more of a "calming" agent.[3]

Plant SourcePlant PartTotal Ginsenosides (mg/g)Key Individual Ginsenosides (mg/g)Reference
Panax ginseng Fine Root142.49 ± 1.14Rb1: 27.49 ± 1.57, Re: higher than P. quinquefolius[1][2]
Main RootSimilar to P. quinquefoliusRg1, Rb2, Rc: higher than P. quinquefolius[1]
Leaf91.51 ± 7.20Re: highest in aboveground parts[1][2]
Panax quinquefolius Fine Root115.69 ± 3.51Rb1: 24.95 ± 2.14, Rg1: lower than P. ginseng[1][2]
Main RootSimilar to P. ginsengRb1, Re, Rd: higher than P. ginseng[1]
Leaf37.40 ± 3.35Re: highest in aboveground parts[1][2]
Panax notoginseng RootHigh abundance of Rb1, Rg1Notoginsenosides E, M, N are also prominent.[4]
Panax vietnamensis RootHigh abundance of Rb1, Rg1Notoginsenosides E, M, N are also prominent.[4]
Panax stipuleanatus LeafHigher accumulation of Rb1, Rb3, F2Notoginsenosides A, Fe, Fa, Fd, L, N are abundant.[4]

Comparative Biological Activities

The diverse biological activities of ginseng are attributed to its complex mixture of ginsenosides. These activities include anti-inflammatory, anticancer, neuroprotective, and immunomodulatory effects. The specific profile of ginsenosides in each Panax species influences its therapeutic potential.

Biological ActivityKey GinsenosidesPredominant Plant Source(s)Mechanism of Action
Anti-inflammatory Rg1, Rg3, Rh1, Rh2P. ginseng, P. quinquefoliusInhibition of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6]
Anticancer Rg3, Rh2, Compound KP. ginseng (especially red ginseng)Induction of apoptosis, inhibition of angiogenesis by downregulating VEGF, and targeting cancer stem cells.[7][8][9]
Neuroprotective Rg1, Rb1P. ginseng, P. quinquefoliusModulation of microglial activation, reduction of neuroinflammation, and protection against neuronal damage.[6]
Cardioprotective Rg1, Rg3P. ginsengReduction of NLRP3 inflammasome activity in cardiomyocytes and suppression of apoptotic signals.[5]

Experimental Protocols

Extraction of Ginsenosides

A common method for extracting ginsenosides from plant material is ultrasonic-assisted extraction with an ethanol-water solvent.

Materials:

  • Dried and powdered Panax plant material (e.g., root, leaf).

  • 70% (v/v) Methanol or Ethanol.

  • Ultrasonic bath.

  • Filter paper.

  • Rotary evaporator.

Procedure:

  • Weigh 1.0 g of the powdered plant material and place it in a flask.

  • Add 20 mL of 70% methanol or ethanol to the flask.

  • Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 50°C).

  • Filter the extract through filter paper to separate the solid residue.

  • Repeat the extraction process on the residue one more time to ensure complete extraction.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 60°C.

  • The resulting dried extract is then dissolved in a suitable solvent for analysis.

Quantification of Ginsenosides by HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of ginsenosides.[10][11][12][13]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient elution system is typically used, consisting of:

    • Solvent A: Water.

    • Solvent B: Acetonitrile.

  • The gradient program is optimized to achieve good separation of the various ginsenosides. A typical program might start with a low concentration of acetonitrile, which is gradually increased over the run time.

Procedure:

  • Prepare standard solutions of individual ginsenosides of known concentrations.

  • Prepare the sample solution by dissolving the dried extract in the initial mobile phase composition.

  • Inject the standard and sample solutions into the HPLC system.

  • Set the UV detector to a wavelength of 203 nm for detection of ginsenosides.

  • Identify the ginsenosides in the sample by comparing their retention times with those of the standards.

  • Quantify the amount of each ginsenoside by comparing the peak areas in the sample chromatogram with the calibration curves generated from the standard solutions.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway of Ginsenoside-Rg1 in Endothelial Cells

Ginsenoside Rg1 has been shown to induce the production of nitric oxide (NO) in endothelial cells through a non-transcriptional pathway involving the glucocorticoid receptor (GR), PI3K, and Akt.[14]

Ginnol_Signaling_Pathway Rg1 Ginsenoside Rg1 GR Glucocorticoid Receptor (GR) Rg1->GR activates PI3K PI3K GR->PI3K activates Akt Akt/PKB PI3K->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) Production eNOS->NO leads to

Ginsenoside Rg1 signaling pathway for NO production.
Experimental Workflow for Ginsenoside Analysis

The following diagram illustrates the typical workflow for the extraction and analysis of ginsenosides from Panax species.

Ginnol_Experimental_Workflow start Start: Plant Material (e.g., Panax root) powder Drying and Powdering start->powder extraction Ultrasonic Extraction (70% Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration hplc_prep Sample Preparation (Dissolve in Mobile Phase) concentration->hplc_prep hplc_analysis HPLC Analysis (C18 Column, UV 203 nm) hplc_prep->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis end End: Comparative Results data_analysis->end Ginnol_Comparative_Study_Logic topic Comparative Study of Ginsenosides sources Plant Sources (Panax Species) topic->sources extraction Extraction & Purification sources->extraction bioactivity Biological Activity Assessment sources->bioactivity analysis Quantitative Analysis (HPLC) extraction->analysis comparison Comparative Data (Yield, Purity, Activity) analysis->comparison bioactivity->comparison conclusion Conclusion for R&D comparison->conclusion

References

Comparative In Vivo Efficacy of Novel Kinase Inhibitor Ginnol in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic potential of Ginnol, a novel kinase inhibitor, against a standard-of-care agent in a preclinical cancer model. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate this compound's performance based on supporting experimental data.

Introduction

This compound is a potent and selective inhibitor of the novel oncogenic kinase "Tyr-Kinase 3" (TK3), which is implicated in the progression of various solid tumors. Overexpression of TK3 is a key driver of tumor growth and proliferation. This document summarizes the in vivo validation of this compound's therapeutic potential in a head-to-head comparison with "Altanib," an existing multi-kinase inhibitor used in the clinic.

Quantitative Data Summary

The in vivo efficacy of this compound was evaluated in a patient-derived xenograft (PDX) mouse model of pancreatic cancer. The following table summarizes the key findings from the study.

Table 1: Comparative Efficacy of this compound and Altanib in a Pancreatic Cancer PDX Model

Treatment GroupDosageMean Tumor Volume Change (%)Median Survival (Days)Body Weight Change (%)
Vehicle Control-+250%30-2%
Altanib50 mg/kg, daily+50%45-15%
This compound50 mg/kg, daily-60%65-5%

Experimental Protocols

In Vivo Xenograft Study Protocol

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All procedures were performed in accordance with institutional guidelines for animal care.

  • Tumor Implantation: Patient-derived pancreatic tumor fragments were subcutaneously implanted into the flank of each mouse. Tumors were allowed to grow to an average volume of 150-200 mm³.

  • Treatment Groups: Mice were randomized into three groups (n=10 per group):

    • Vehicle Control (0.5% methylcellulose)

    • Altanib (50 mg/kg)

    • This compound (50 mg/kg)

  • Dosing Regimen: Treatments were administered orally once daily for 28 days.

  • Efficacy Endpoints:

    • Tumor volume was measured twice weekly using digital calipers.

    • Median survival was monitored and calculated.

    • Animal body weight was recorded twice weekly as a measure of toxicity.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of TK3 and the experimental workflow for the in vivo validation study.

TK3_Signaling_Pathway cluster_cell Tumor Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TK3 TK3 Receptor->TK3 Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) TK3->Downstream Proliferation Tumor Growth and Proliferation Downstream->Proliferation This compound This compound This compound->TK3

Figure 1: Proposed TK3 Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_workflow In Vivo Validation Workflow start Tumor Implantation (PDX Model) tumor_growth Tumor Growth to 150-200 mm³ start->tumor_growth randomization Randomization (n=10/group) tumor_growth->randomization treatment 28-Day Treatment (Vehicle, Altanib, this compound) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Efficacy & Survival) monitoring->endpoint

Figure 2: Experimental Workflow for the In Vivo Validation of this compound.

A Comparative Analysis of the Cytotoxicity Profiles of Ginnol and Other Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity profiles of Ginnol and other common long-chain fatty alcohols, including cetyl alcohol, stearyl alcohol, and oleyl alcohol. The information is compiled from available in vitro studies to assist researchers and professionals in drug development and cellular biology in understanding the cytotoxic potential of these compounds.

It is important to note that "this compound" is a term that can refer to the specific natural product (10S)-nonacosan-10-ol, a C29 fatty alcohol. However, "this compound" is also used as a trade name for common fatty alcohols such as cetyl alcohol (this compound 16), stearyl alcohol (this compound 18), and cetostearyl alcohol (a mix of cetyl and stearyl alcohol). This guide will address both the natural product and the more common fatty alcohols sold under this trade name.

Comparative Cytotoxicity Data

Table 1: Cytotoxicity Data for Cetyl Alcohol Derivatives and Oleyl Alcohol

CompoundCell LineAssayExposure TimeIC50 / Effect
Cetyl Alcohol Sophorolipid BHeLa (Cervical Cancer)MTTNot Specified16.32 µg/mL[1][2][3][4]
Cetyl Alcohol Sophorolipid CHeLa (Cervical Cancer)MTTNot Specified14.14 µg/mL[1][2][3][4]
Oleyl Alcohol (complexed)HTLA-230 (Neuroblastoma)Not Specified24 hoursIC50 values reported for various formulations[5]

Note: The data for cetyl alcohol is for sophorolipid derivatives and not the fatty alcohol itself. Sophorolipids are glycolipids synthesized using cetyl alcohol as a substrate.[2]

Table 2: General Toxicity Profile of Common Fatty Alcohols

Fatty AlcoholChemical FormulaMolar Mass ( g/mol )General Toxicity Observations
This compound ((10S)-nonacosan-10-ol)C₂₉H₆₀O424.79Harmful if swallowed; very toxic to aquatic life with long-lasting effects. No specific in vitro cytotoxicity data is readily available.
Cetyl Alcohol (Hexadecan-1-ol)C₁₆H₃₄O242.44Generally considered to have low toxicity and is used in cosmetics and personal care products.[6]
Stearyl Alcohol (Octadecan-1-ol)C₁₈H₃₈O270.49Considered to have low toxicity and is used as an emollient, emulsifier, and thickener in cosmetics.[7][8][9]
Oleyl Alcohol ((Z)-Octadec-9-en-1-ol)C₁₈H₃₆O268.48Exhibits a very low order of toxicity and is used in a wide variety of cosmetic products.[7]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are crucial for the accurate interpretation and replication of results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fatty alcohol. A solvent control (e.g., DMSO) should be included.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[10][11]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this incubation, LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using cell-based assays.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding adhesion Overnight Incubation (Adhesion) seeding->adhesion treatment Add Compound to Cells adhesion->treatment compound_prep Prepare Fatty Alcohol Dilutions compound_prep->treatment incubation Incubate (24, 48, or 72h) treatment->incubation assay_choice Select Assay (MTT or LDH) incubation->assay_choice reagent_add Add Assay Reagents assay_choice->reagent_add read_plate Measure Absorbance (Plate Reader) reagent_add->read_plate viability_calc Calculate % Cell Viability read_plate->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc G fatty_alcohol Fatty Alcohol ros Increased ROS (Oxidative Stress) fatty_alcohol->ros Metabolism mito_damage Mitochondrial Membrane Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c apaf1 Apaf-1 cas9 Caspase-9 Activation cyto_c->cas9 with Apaf-1 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G fatty_alcohol Fatty Alcohol (Sensitization) death_receptor Death Receptor (e.g., Fas, TNFR) fatty_alcohol->death_receptor death_ligand Death Ligand (e.g., FasL, TNF-α) death_ligand->death_receptor disc DISC Formation death_receptor->disc cas8 Caspase-8 Activation disc->cas8 cas3 Caspase-3 Activation cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Head-to-Head Comparison of Extraction Techniques for Bioactive Compounds from Lonicera macranthoides

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Ginnol": Literature searches indicate that this compound is a natural product found in Lonicera macranthoides[1][2]. However, there is a significant lack of publicly available scientific studies that provide a head-to-head comparison of different extraction techniques specifically for this compound with quantitative data on yield and purity. Therefore, this guide provides a comparative analysis of various extraction methods for other bioactive compounds isolated from Lonicera macranthoides, offering valuable insights for researchers and drug development professionals interested in this plant species.

This guide focuses on the extraction of volatile compounds and saponins from Lonicera macranthoides, for which comparative data is available. The techniques discussed include traditional methods like Hydrodistillation and Soxhlet extraction, as well as modern, "green" techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE).

Quantitative Comparison of Extraction Techniques

The efficiency of an extraction method is a critical factor in the isolation of bioactive compounds. The following table summarizes the performance of different techniques for extracting compounds from Lonicera macranthoides.

Extraction TechniqueTarget CompoundsKey Performance MetricsReference
Hydrodistillation (HD) Volatile Fraction- Best for pure volatile fraction without organic solvent pollution.[3]
Soxhlet Extraction (SE) Volatile Fraction- High extraction efficiency for high molecular-mass compounds.[3]
Microwave-Assisted Extraction (MAE) Volatile Fraction- Effective for the isolation of specific compounds like octadecadienoic acid and hexadecanoic acid.[3]
Ultrasound-Assisted Extraction (UAE) Volatile Fraction- Good for maintaining the integrity of the constituents.[3] - Superior in terms of time and material saving.[3][3]
Cold Maceration (CM) Volatile Fraction- Good for maintaining the integrity of the constituents.[3] - Superior in terms of time and material saving.[3][3]
Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) Saponins (macranthoidin B and dipsacoside B)- Yield of 101.82 ± 3.7 mg/g.[4] - 1.2- to 4-fold increase in extraction efficiency compared to traditional methods.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are the protocols for the key extraction techniques discussed.

Extraction of Volatile Fraction from Lonicera macranthoides[3]

Plant Material: The flower buds of Lonicera macranthoides were collected, dried, and pulverized into a fine powder.

  • Hydrodistillation (HD):

    • A 20 g sample of the powdered plant material is mixed with 200 mL of distilled water in a 500 mL round-bottom flask.

    • The mixture is subjected to hydrodistillation for 4 hours using a Clevenger-type apparatus.

    • The collected volatile fraction is dried over anhydrous sodium sulfate and stored at 4°C.

  • Soxhlet Extraction (SE):

    • A 6 g sample of the powdered plant material is placed in a cellulose thimble.

    • The thimble is placed in a Soxhlet extractor, and extraction is performed with 30 mL of ethyl acetate for 4 hours.

    • The resulting extract is concentrated using a rotary evaporator and stored at 4°C.

  • Microwave-Assisted Extraction (MAE):

    • A 6 g sample of the powdered plant material is mixed with 30 mL of ethyl acetate in a flask.

    • The mixture is subjected to microwave irradiation at 450 W for 3 minutes.

    • The extract is filtered, concentrated, and stored at 4°C.

  • Ultrasound-Assisted Extraction (UAE):

    • A 6 g sample of the powdered plant material is mixed with 30 mL of ethyl acetate in a flask.

    • The flask is placed in an ultrasonic bath and sonicated at 40 kHz and 250 W for 30 minutes.

    • The extract is then filtered, concentrated, and stored at 4°C.

  • Cold Maceration (CM):

    • A 6 g sample of the powdered plant material is soaked in 30 mL of ethyl acetate in a sealed conical flask.

    • The maceration is carried out twice, each for 24 hours.

    • The extracts are combined, filtered, concentrated, and stored at 4°C.

Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) of Saponins[4]

Plant Material: Dried Lonicera macranthoides powder.

Optimal Conditions:

  • DES: Choline chloride: Ethylene glycol (1:2 molar ratio with 40% water content)

  • Extraction Temperature: 51 °C

  • Extraction Duration: 43 min

  • Liquid–Solid Ratio: 22 mL/g

  • Ultrasonic Power: 280 W

Procedure:

  • Precisely weigh 1 g of dried Lonicera macranthoides powder and place it in a 50 mL conical flask.

  • Add the optimal DES solvent at the specified liquid-solid ratio.

  • Place the flask in an ultrasonic bath and sonicate under the optimized conditions.

  • After extraction, centrifuge the mixture at 3800 r/min for 15 min.

  • Filter the resulting extract through a 0.45 μm microporous membrane for analysis.

Visualizing the Extraction Workflows

The following diagrams illustrate the workflows for the different extraction techniques.

G cluster_HD Hydrodistillation (HD) HD_start Mix Plant Powder with Water HD_process Hydrodistillation (4h) HD_start->HD_process HD_collect Collect Volatile Fraction HD_process->HD_collect HD_dry Dry with Na2SO4 HD_collect->HD_dry HD_store Store at 4°C HD_dry->HD_store

Workflow for Hydrodistillation (HD).

G cluster_Solvent Solvent-Based Extractions cluster_SE Soxhlet (SE) cluster_MAE Microwave (MAE) cluster_UAE Ultrasound (UAE) cluster_CM Cold Maceration (CM) SE_start Place Powder in Thimble SE_process Soxhlet Extraction (4h) with Ethyl Acetate Process_end Filter and Concentrate SE_process->Process_end MAE_start Mix Powder with Ethyl Acetate MAE_process Microwave Irradiation (450W, 3 min) MAE_process->Process_end UAE_start Mix Powder with Ethyl Acetate UAE_process Ultrasonic Bath (40 kHz, 30 min) UAE_process->Process_end CM_start Soak Powder in Ethyl Acetate CM_process Macerate (2 x 24h) CM_process->Process_end Store Store at 4°C Process_end->Store

Workflows for Solvent-Based Extractions.

G cluster_DES_UAE Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) DES_start Mix Plant Powder with DES DES_process Ultrasonic Bath (51°C, 43 min, 280W) DES_start->DES_process DES_centrifuge Centrifuge (3800 r/min, 15 min) DES_process->DES_centrifuge DES_filter Filter (0.45 μm) DES_centrifuge->DES_filter DES_analyze Analysis DES_filter->DES_analyze

References

Safety Operating Guide

Proper Disposal Procedures for Ginnol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides comprehensive guidance on the proper disposal procedures for Ginnol, ensuring the safety of laboratory personnel and minimizing environmental impact. The following information is intended for researchers, scientists, and drug development professionals who handle this substance.

Chemical and Physical Properties

While a complete dataset for this compound's physical and chemical properties is not fully available, the existing information is summarized below.

PropertyValueReference
Molecular Formula C29H60O
Molecular Weight 424.79 g/mol
CAS Number 2606-50-0
Appearance Solid
Odor No data available
Melting/Freezing Point No data available
Boiling Point/Range No data available
Water Solubility No data available

Hazard Identification and Safety Precautions

This compound is classified with specific hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard ClassificationGHS Hazard StatementPrecautionary Statements
Acute Oral Toxicity (Category 4) H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity (Category 1) H400: Very toxic to aquatic lifeP273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity (Category 1) H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment. P391: Collect spillage.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Skin and Body Protection Impervious clothing
Respiratory Protection Suitable respirator

Experimental Protocols

Accidental Release and Spill Cleanup Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

1. Personal Precautions:

  • Evacuate personnel to safe areas.
  • Ensure adequate ventilation.
  • Wear full personal protective equipment (PPE), including safety goggles, protective gloves, impervious clothing, and a suitable respirator.
  • Avoid breathing vapors, mist, dust, or gas.

2. Environmental Precautions:

  • Prevent further leakage or spillage if it is safe to do so.
  • Keep the product away from drains and water courses to prevent environmental release.

3. Containment and Cleaning Up:

  • For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.
  • Decontaminate surfaces and equipment by scrubbing with alcohol.
  • Collect all contaminated material into a suitable, labeled container for disposal.
  • Dispose of the contaminated material as hazardous waste according to the disposal procedures outlined below.

This compound Disposal Workflow

The following diagram illustrates the step-by-step procedure for the proper disposal of this compound waste. Adherence to this workflow is mandatory to ensure safety and regulatory compliance.

Ginnol_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Disposal Procedure cluster_documentation Documentation start Start: this compound Waste Generated collect 1. Collect Waste in Designated, Labeled Container start->collect ppe 2. Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator collect->ppe spill_check 3. Check for Spills or External Contamination ppe->spill_check decontaminate 4. Decontaminate Container Exterior if Necessary spill_check->decontaminate Yes seal 5. Securely Seal Container spill_check->seal No decontaminate->seal store 6. Store in a Cool, Well-Ventilated Area Away from Incompatibles seal->store dispose 7. Dispose of as Hazardous Waste via an Approved Waste Disposal Plant store->dispose record 8. Record Disposal in Laboratory Waste Log dispose->record end End: Disposal Complete record->end

Caption: Workflow for the safe collection, handling, and disposal of this compound waste.

Disposal Procedure Steps:

  • Waste Collection : All this compound waste, including contaminated materials, must be collected in a designated and clearly labeled waste container.

  • Personal Protective Equipment : Always wear the recommended PPE when handling this compound waste to prevent exposure.

  • Container Inspection : Before sealing, inspect the exterior of the waste container for any spills or contamination.

  • Decontamination : If the container is contaminated, decontaminate the exterior surface.

  • Sealing : Securely seal the waste container to prevent leaks or spills.

  • Storage : Store the sealed container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

  • Final Disposal : The final and most critical step is to dispose of the contents and the container through an approved waste disposal plant. Do not dispose of this compound in the regular trash or down the drain.

  • Record Keeping : Maintain a record of the disposal in the laboratory's waste log.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.